molecular formula C16H16BrN3O B1671135 (2R)-Atecegatran CAS No. 415687-81-9

(2R)-Atecegatran

Cat. No.: B1671135
CAS No.: 415687-81-9
M. Wt: 346.22 g/mol
InChI Key: QVNLLEFLGISSAQ-VCHYOVAHSA-N
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Description

EGA is an inhibitor of endosomal trafficking. It increases accumulation of fluorescently labeled EGF in early endosomes in HeLa cells when used at a concentration of 20 μM. EGA inhibits cell death induced by anthrax lethal toxin in RAW264.7 cells (IC50 = 1.7 μM) as well as by additional acid-dependent bacterial toxins, including diphtheria toxin, P. aeruginosa ExoA, and H. ducreyi cytolethal distending toxin (Hd-CDT), in various cell types. It also inhibits infection of Vero and HeLa cells by the low pH-dependent lymphocytic choriomeningitis (LCMV;  Armstrong strain) and influenza A/WSN/33 viruses, respectively.>Selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus>EGA is a selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus.

Properties

IUPAC Name

1-[(E)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNLLEFLGISSAQ-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)N/N=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415687-81-9
Record name 415687-81-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R)-Atecegatran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Atecegatran, also known as Atecegatran metoxil or AZD0837, is a direct thrombin inhibitor that has been investigated for its anticoagulant properties. It is a prodrug that is converted in vivo to its active form, AR-H067637. This document provides a detailed overview of the synthesis pathway for this compound, including key intermediates, reaction conditions, and quantitative data where available from public domain sources. The synthesis is a multi-step process involving the preparation of key chiral fragments and their subsequent coupling.

Core Synthesis Pathway

The synthesis of this compound can be conceptually divided into the preparation of three key intermediates:

  • (R)-3-chloro-5-(difluoromethoxy)mandelic acid: This chiral acid provides the (R)-hydroxyacetyl moiety of the final molecule.

  • (S)-Azetidine-2-carboxamide derivative: This provides the central azetidine ring structure.

  • 4-(N'-methoxycarbamimidoyl)benzylamine: This fragment provides the P1-binding moiety that interacts with the active site of thrombin.

The overall synthetic strategy involves the coupling of these intermediates to assemble the final this compound molecule.

Experimental Protocols and Data

Note: The following protocols are illustrative and based on general procedures for the synthesis of similar compounds. Specific reaction conditions, solvents, and reagents may vary.

Step 1: Synthesis of (R)-3-chloro-5-(difluoromethoxy)mandelic acid

The synthesis of this key chiral intermediate likely begins with the corresponding aldehyde, 3-chloro-5-(difluoromethoxy)benzaldehyde.

Protocol:

  • Cyanohydrin Formation: 3-chloro-5-(difluoromethoxy)benzaldehyde is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a chiral catalyst to stereoselectively form the (R)-cyanohydrin.

  • Hydrolysis: The resulting (R)-cyanohydrin is then hydrolyzed under acidic or basic conditions to yield (R)-3-chloro-5-(difluoromethoxy)mandelic acid.

StepReactantsReagents/CatalystsSolventTypical Yield (%)
Cyanohydrin Formation 3-chloro-5-(difluoromethoxy)benzaldehyde, Trimethylsilyl cyanide (TMSCN)Chiral Lewis acidDichloromethane>90
Hydrolysis (R)-3-chloro-5-(difluoromethoxy)mandelonitrileHCl (aq)Dioxane>95
Step 2: Preparation of the (S)-Azetidine-2-carboxamide fragment

This fragment is prepared from (S)-azetidine-2-carboxylic acid.

Protocol:

  • Amidation: (S)-Azetidine-2-carboxylic acid is coupled with 4-(aminomethyl)benzonitrile using a suitable peptide coupling agent, such as HATU or EDC/HOBt, to form the corresponding amide.

  • Conversion of Nitrile to Methoxycarbamimidoyl group: The nitrile group is converted to the N'-methoxycarbamimidoyl group. This is a multi-step process likely involving:

    • Formation of an imidate from the nitrile.

    • Reaction of the imidate with methoxyamine.

StepReactantsReagents/CatalystsSolventTypical Yield (%)
Amidation (S)-Azetidine-2-carboxylic acid, 4-(aminomethyl)benzonitrileHATU, DIPEADMF80-90
Methoxycarbamimidoyl Formation (S)-N-(4-cyanobenzyl)azetidine-2-carboxamide, Methoxyamine hydrochloride-Ethanol70-80
Step 3: Coupling and Final Assembly

The final step involves the coupling of the chiral mandelic acid derivative with the azetidine-2-carboxamide fragment.

Protocol:

  • (R)-3-chloro-5-(difluoromethoxy)mandelic acid is activated, for example, by forming the corresponding acid chloride or by using a peptide coupling reagent.

  • The activated mandelic acid is then reacted with the (S)-N-(4-(N'-methoxycarbamimidoyl)benzyl)azetidine-2-carboxamide to form this compound.

StepReactantsReagents/CatalystsSolventTypical Yield (%)
Final Coupling (R)-3-chloro-5-(difluoromethoxy)mandelic acid, (S)-N-(4-(N'-methoxycarbamimidoyl)benzyl)azetidine-2-carboxamideEDC, HOBtDichloromethane60-70

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Atecegatran_Synthesis cluster_SM Starting Materials cluster_Int Key Intermediates cluster_FP Final Product SM1 3-chloro-5-(difluoromethoxy)benzaldehyde Int1 (R)-3-chloro-5-(difluoromethoxy)mandelic acid SM1->Int1 Chiral Cyanohydrin Formation & Hydrolysis SM2 (S)-Azetidine-2-carboxylic acid Int2 (S)-N-(4-cyanobenzyl)azetidine-2-carboxamide SM2->Int2 Amidation SM3 4-(aminomethyl)benzonitrile SM3->Int2 SM4 Methoxyamine HCl Int3 (S)-N-(4-(N'-methoxycarbamimidoyl)benzyl)azetidine-2-carboxamide SM4->Int3 FP This compound Int1->FP Final Coupling Int2->Int3 Nitrile Conversion Int3->FP

Caption: Synthesis pathway of this compound from starting materials.

Conclusion

The synthesis of this compound is a complex, multi-step process that relies on the stereoselective formation of a key chiral mandelic acid derivative and its subsequent coupling with a functionalized azetidine-2-carboxamide fragment. While detailed experimental procedures and quantitative data are not fully available in the public domain, the outlined pathway provides a comprehensive overview for researchers and drug development professionals interested in this class of direct thrombin inhibitors. Further investigation of patents from AstraZeneca may provide more specific details for those seeking to replicate or adapt this synthesis.

In-Depth Technical Guide: Physicochemical Properties of Atecegatran Metoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atecegatran metoxil, also known as AZD0837, is a prodrug developed as an oral anticoagulant for the prevention of thromboembolic disorders.[1][2][3][4] Upon oral administration, it is rapidly absorbed and bioconverted to its active metabolite, AR-H067637, which is a potent, selective, and reversible direct inhibitor of thrombin.[1][2][5][6] This technical guide provides a comprehensive overview of the physicochemical properties of Atecegatran metoxil, detailed experimental protocols for their determination, and a description of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of Atecegatran metoxil is presented in the table below. It is important to note that while some experimental data is available for its active metabolite, many of the properties for the parent compound, Atecegatran metoxil, are predicted values.

PropertyValueSource
IUPAC Name (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide[7]
Chemical Formula C₂₂H₂₃ClF₂N₄O₅[7]
Molecular Weight 496.9 g/mol [7]
Melting Point No experimental data available. As a reference, a large proportion of oral drugs have melting points in the range of 100-200 °C.
Boiling Point No experimental data available.
Water Solubility (predicted) 0.0369 mg/mLDrugBank
logP (predicted) 2.8[7]
pKa (Strongest Acidic, predicted) 12.27DrugBank
pKa (Strongest Basic, predicted) 6.49DrugBank

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of Atecegatran metoxil.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid Atecegatran metoxil transitions to a liquid state.

Methodology:

  • Sample Preparation: A small, finely powdered sample of Atecegatran metoxil is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range represents the melting point of the substance.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Atecegatran metoxil in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid Atecegatran metoxil is added to a known volume of the solvent (e.g., water, buffers of different pH, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • The suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of Atecegatran metoxil in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is expressed in units such as mg/mL or mol/L.

pKa and logP Determination (Potentiometric Titration and HPLC-based methods)

Objective: To determine the acid dissociation constant (pKa) and the partition coefficient (logP) of Atecegatran metoxil.

Methodology for pKa (Potentiometric Titration):

  • A solution of Atecegatran metoxil in a suitable solvent system (e.g., water with a co-solvent if solubility is low) is prepared.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the inflection point of the titration curve.

Methodology for logP (HPLC Method):

  • A reversed-phase HPLC system is used.

  • The retention time of Atecegatran metoxil is measured using a mobile phase containing varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • The logarithm of the retention factor (k) is plotted against the concentration of the organic solvent.

  • The logP value is extrapolated from this plot.

Mechanism of Action and Biotransformation

Atecegatran metoxil is a prodrug that undergoes biotransformation to its active form, AR-H067637.[5][6] This active metabolite is a potent and selective direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][8]

Biotransformation of Atecegatran Metoxil

The biotransformation of Atecegatran metoxil to its active metabolite, AR-H067637, is a critical step for its anticoagulant activity. This conversion is reported to occur rapidly after oral administration.[5][6] The process involves the enzymatic cleavage of the metoxil group from the parent molecule.

G Atecegatran_metoxil Atecegatran metoxil (Prodrug) Biotransformation Biotransformation (Enzymatic Cleavage) Atecegatran_metoxil->Biotransformation AR_H067637 AR-H067637 (Active Metabolite) Biotransformation->AR_H067637

Biotransformation of Atecegatran metoxil.
Signaling Pathway of Thrombin Inhibition by AR-H067637

The active metabolite, AR-H067637, exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa).[1] This binding is reversible and competitive, preventing thrombin from catalyzing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot.[1][8] By inhibiting thrombin, AR-H067637 also interferes with thrombin-mediated activation of platelets and other coagulation factors, further suppressing the coagulation cascade.[1]

G cluster_coagulation Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalysis Fibrin Fibrin (Clot Formation) Fibrinogen->Fibrin AR_H067637 AR-H067637 AR_H067637->Thrombin Inhibition

References

An In-depth Technical Guide to (2R)-Atecegatran Active Metabolite AR-H067637

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of AR-H067637, the active metabolite of the oral prodrug atecegatran metoxil (AZD0837). AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This document details the biochemical and pharmacological properties of AR-H067637, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further research and development efforts in the field of anticoagulation.

Introduction

Atecegatran metoxil (AZD0837) was developed as an oral anticoagulant for the prevention of thromboembolic disorders.[1] Its therapeutic effect is mediated by its active metabolite, AR-H067637, which is formed in vivo following oral administration of the prodrug.[1] This guide focuses on the core scientific and technical aspects of AR-H067637.

Physicochemical Properties

PropertyValueReference
Chemical Name (2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-(3-chloro-5-difluoromethoxyphenyl)-2-hydroxyacetyl]azetidine-2-carboxamideN/A
Molecular Formula C₂₁H₂₁ClF₂N₄O₄N/A
Molecular Weight 466.87 g/mol N/A

Mechanism of Action

AR-H067637 is a competitive, reversible, and rapid-binding direct inhibitor of thrombin (Factor IIa).[1] By binding to the active site of thrombin, it blocks the conversion of fibrinogen to fibrin, thereby preventing the formation of a stable clot.[1] Its inhibitory activity extends to both free and clot-bound thrombin.[1]

Thrombin Thrombin (Factor IIa) Fibrin Fibrin Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen Clot Fibrin Clot Fibrin->Clot forms ARH067637 AR-H067637 ARH067637->Thrombin inhibits

Mechanism of action of AR-H067637.

Biotransformation of Atecegatran

Atecegatran metoxil (AZD0837) is the prodrug that is orally administered and subsequently bioconverted to the active metabolite AR-H067637. This conversion involves an intermediate metabolite, AR-H069927.

Atecegatran Atecegatran Metoxil (AZD0837) (Prodrug) Intermediate AR-H069927 (Intermediate Metabolite) Atecegatran->Intermediate Metabolism ActiveMetabolite AR-H067637 (Active Metabolite) Intermediate->ActiveMetabolite Metabolism

Biotransformation of Atecegatran.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for the in vitro activity of AR-H067637.

Table 1: Thrombin Inhibition and Selectivity

ParameterValueSpeciesCommentsReference
Kᵢ (Thrombin) 2-4 nMHumanCompetitive inhibitor.[1]
Selectivity Selective for thrombin, with the exception of trypsin. No significant inhibition of other serine proteases involved in hemostasis.N/A[1]

Table 2: In Vitro Anticoagulant and Antiplatelet Activity

AssayIC₅₀SpeciesCommentsReference
Thrombin Generation (platelet-poor plasma) 0.6 µMHuman[1]
Thrombin Time (TT) 93 nMHuman[1]
Ecarin Clotting Time (ECT) 220 nMHuman[1]
Thrombin-Induced Platelet Aggregation 0.9 nMHuman[1]
Thrombin-Induced Platelet Activation (GPIIb/IIIa exposure) 8.4 nMHuman[1]

Quantitative In Vivo Data

The following table summarizes the key quantitative data for the in vivo efficacy of AR-H067637 in a rat model of thrombosis.

Table 3: In Vivo Antithrombotic Efficacy in Rats

Thrombosis ModelIC₅₀ (Plasma Concentration)CommentsReference
Venous Thrombosis (FeCl₃-induced) 0.13 µMDose-dependent antithrombotic effect.[2]
Arterial Thrombosis (FeCl₃-induced) 0.55 µMNo increased bleeding at these concentrations.[2]

Pharmacokinetics

The pharmacokinetic properties of AR-H067637 have been primarily studied in humans following the administration of the prodrug, atecegatran metoxil.

Table 4: Human Pharmacokinetic Parameters of AR-H067637 (after oral AZD0837 administration)

ParameterValueConditionsReference
Bioavailability (of prodrug AZD0837) 22 - 52%Single ascending doses (15-750 mg) in healthy males.N/A
Tₘₐₓ ~1 hourFasting healthy male subjects.N/A
Half-life (t₁/₂) 9.3 - 14 hoursHealthy subjects.N/A
Variability Low to moderate inter-individual variability in Cₘₐₓ (16%) and AUC (28%).Healthy subjects.N/A

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents.

Objective: To induce the formation of an occlusive thrombus in the carotid artery of a rat to assess the antithrombotic effect of a test compound.

Materials:

  • Anesthetized rats

  • Ferric chloride (FeCl₃) solution (e.g., 50%)

  • Filter paper strips

  • Surgical instruments for vessel exposure

  • Flow probe and monitoring system or a thermocouple to measure vessel temperature[3]

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Make a midline cervical incision and carefully expose the common carotid artery.

  • Place a flow probe around the artery to monitor blood flow or a thermocouple under the artery to monitor temperature.[3]

  • Apply a strip of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[4]

  • Remove the filter paper and continuously monitor blood flow or temperature.

  • The primary endpoint is typically the time to occlusion (cessation of blood flow) or a significant drop in vessel temperature, which indicates thrombus formation.[3]

  • The size of the thrombus can also be assessed by weighing it after excision.

Anesthesia Anesthetize Rat ExposeArtery Expose Carotid Artery Anesthesia->ExposeArtery ApplyFeCl3 Apply FeCl3-soaked Filter Paper ExposeArtery->ApplyFeCl3 Monitor Monitor Blood Flow / Temperature ApplyFeCl3->Monitor Occlusion Thrombotic Occlusion Monitor->Occlusion

Workflow for Ferric Chloride-Induced Thrombosis Model.

In Vitro Coagulation Assays

Principle: Measures the integrity of the intrinsic and common coagulation pathways.

Procedure:

  • Citrated platelet-poor plasma is incubated at 37°C.

  • An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added.

  • After a short incubation, calcium chloride is added to initiate clotting.

  • The time to clot formation is measured.

Principle: Measures the final step of coagulation, the conversion of fibrinogen to fibrin.

Procedure:

  • Citrated platelet-poor plasma is incubated at 37°C.

  • A known concentration of thrombin is added.

  • The time to clot formation is measured.

Principle: Specifically measures the activity of direct thrombin inhibitors. Ecarin, a protease from snake venom, directly converts prothrombin to meizothrombin, which is then inhibited by direct thrombin inhibitors.

Procedure:

  • Citrated platelet-poor plasma is incubated at 37°C.

  • Ecarin is added to the plasma.

  • The time to clot formation is measured.

Analytical Methodology

Quantification of AR-H067637 in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of AR-H067637 in biological matrices.

General LC-MS/MS Procedure:

  • Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

  • Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient.

  • Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for AR-H067637 and the internal standard are monitored for quantification.[5]

Conclusion

AR-H067637 is a potent and selective direct thrombin inhibitor with a well-characterized in vitro and in vivo profile. Its rapid onset of action and predictable anticoagulant effects, as demonstrated in various preclinical models, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals working on novel anticoagulants, offering key data and methodologies to facilitate further investigation and development in this critical area of medicine.

References

An In-depth Technical Guide on (2R)-Atecegatran as a Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Atecegatran is a potent and selective direct thrombin inhibitor that has been investigated for its anticoagulant properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical pharmacology, and clinical pharmacokinetic profile. The information is intended for researchers, scientists, and professionals involved in drug development and thrombosis research. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. It catalyzes the conversion of fibrinogen to fibrin, activates platelets, and amplifies its own generation through feedback activation of coagulation factors. Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, thereby preventing its procoagulant functions. This compound (the active metabolite, AR-H067637) is a competitive, reversible direct inhibitor of thrombin.[1][2] Its prodrug, Atecegatran metoxil (AZD0837), was developed as an oral anticoagulant for the prevention of thromboembolic disorders.[1][3]

Mechanism of Action

This compound exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of both free and clot-bound α-thrombin.[1][2] This binding inhibits thrombin's ability to cleave fibrinogen to fibrin, a critical step in clot formation. By neutralizing thrombin, this compound also prevents thrombin-mediated platelet activation and aggregation.[1][2]

cluster_inhibition Inhibition cluster_coagulation Coagulation Pathway Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Platelets Platelets Thrombin->Platelets Activates Atecegatran This compound (AR-H067637) Atecegatran->Thrombin Binds to active site Fibrin Fibrin Fibrinogen->Fibrin Forms clot Activated_Platelets Activated Platelets Platelets->Activated_Platelets Coagulation_Cascade Coagulation Cascade Coagulation_Cascade->Thrombin Activates

Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key in vitro inhibitory activities of the active metabolite AR-H067637 and the clinical pharmacokinetic properties of the prodrug Atecegatran metoxil (AZD0837).

Table 1: In Vitro Inhibitory Activity of AR-H067637
ParameterValueTarget/AssayReference
Ki 2-4 nMHuman α-thrombin[1][2]
IC50 0.9 nMThrombin-induced platelet aggregation[1][2]
IC50 8.4 nMThrombin-induced platelet activation (GPIIb/IIIa exposure)[1][2]
IC50 93 nMThrombin Time (plasma)[1][2]
IC50 220 nMEcarin Clotting Time (plasma)[1][2]
IC50 0.6 µMThrombin generation (platelet-poor plasma)[1][2]
Table 2: Single-Dose Pharmacokinetics of Atecegatran metoxil (AZD0837) in Healthy Male Subjects
ParameterValueConditionsReference
Oral Bioavailability 22 - 52%Single oral escalating doses (15 - 750 mg)[4][5]
Tmax (AR-H067637) ~1 hourFasting subjects[4][5]
Half-life (t½) of AR-H067637 9.3 hours (mean)Fasting subjects[4][5]
Cmax Variability 16% (inter-individual)-[4][5]
AUC Variability 28% (inter-individual)-[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Thrombin Inhibition Assay (Determination of Ki)
  • Principle: The inhibition constant (Ki) for the binding of AR-H067637 to thrombin was determined using both direct binding studies and pre-steady-state kinetics.

  • Methodology (Biacore):

    • Human α-thrombin is immobilized on a sensor chip.

    • Different concentrations of AR-H067637 are passed over the chip.

    • The association and dissociation rates are measured to determine the binding affinity.

  • Methodology (Pre-steady-state kinetics):

    • Thrombin is pre-incubated with varying concentrations of AR-H067637 in a suitable buffer.

    • The reaction is initiated by the addition of a chromogenic thrombin substrate.

    • The initial rate of substrate cleavage is measured spectrophotometrically.

    • The Ki is calculated from the competitive inhibition model.

Plasma Coagulation Assays (IC50 Determination)
  • Principle: The concentration of AR-H067637 required to double the clotting time (IC50) is determined in various plasma-based coagulation assays.

  • Activated Partial Thromboplastin Time (aPTT):

    • Citrated human plasma is incubated with a contact activator (e.g., silica) and phospholipids.

    • Varying concentrations of AR-H067637 are added to the plasma.

    • Clotting is initiated by the addition of calcium chloride.

    • The time to clot formation is measured.

  • Thrombin Time (TT):

    • Citrated human plasma is pre-warmed.

    • Varying concentrations of AR-H067637 are added.

    • A known amount of thrombin is added to initiate clotting.

    • The time to clot formation is measured.

  • Ecarin Clotting Time (ECT):

    • Citrated human plasma is mixed with varying concentrations of AR-H067637.

    • Ecarin, a prothrombin activator from the venom of the saw-scaled viper, is added.

    • The time to clot formation is measured.

Thrombin-Induced Platelet Aggregation Assay
  • Principle: The ability of AR-H067637 to inhibit thrombin-induced platelet aggregation is measured by light aggregometry.

  • Methodology:

    • Platelet-rich plasma (PRP) is prepared from citrated whole blood.

    • PRP is placed in an aggregometer cuvette with a stir bar.

    • Varying concentrations of AR-H067637 are added and incubated.

    • Aggregation is initiated by the addition of a submaximal concentration of thrombin.

    • The change in light transmission, which corresponds to platelet aggregation, is recorded over time.

Visualizations

Signaling Pathway

cluster_prothrombinase Prothrombinase Complex Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Factor_XIII Factor XIII Thrombin->Factor_XIII Activation PAR1 PAR1 on Platelets Thrombin->PAR1 Activation Factor_Xa Factor Xa Factor_Xa->Prothrombin Factor_Va Factor Va Factor_Va->Prothrombin Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Fibrin->Crosslinked_Fibrin Cross-linking Factor_XIIIa Factor XIIIa Factor_XIII->Factor_XIIIa Factor_XIIIa->Crosslinked_Fibrin Platelet_Activation Platelet Activation PAR1->Platelet_Activation Atecegatran This compound Atecegatran->Thrombin Inhibits

Thrombin's Role in Coagulation and Inhibition by this compound.
Experimental Workflow

cluster_invitro In Vitro Evaluation cluster_clinical Clinical Evaluation Binding_Assay Binding Assay (Ki) Enzyme_Kinetics Enzyme Kinetics (Ki) Coagulation_Assays Coagulation Assays (IC50) Platelet_Assays Platelet Assays (IC50) Phase_I Phase I Clinical Trial PK_PD_Analysis PK/PD Analysis Phase_I->PK_PD_Analysis Prodrug Atecegatran metoxil (AZD0837) Prodrug->Phase_I Active_Metabolite This compound (AR-H067637) Prodrug->Active_Metabolite In vivo conversion Active_Metabolite->Binding_Assay Active_Metabolite->Enzyme_Kinetics Active_Metabolite->Coagulation_Assays Active_Metabolite->Platelet_Assays

References

Structural Analysis of (2R)-Atecegatran: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Atecegatran, also known by its development code AZD0837, is a direct thrombin inhibitor that has been investigated for its anticoagulant properties. As a prodrug, it undergoes metabolic activation to its active form, AR-H067637, which is responsible for its therapeutic effect. A thorough understanding of the three-dimensional structure of this compound is paramount for comprehending its mechanism of action, optimizing its formulation, and ensuring its quality and stability. This technical guide provides a summary of the known structural features of this compound and outlines the standard experimental methodologies employed for its detailed structural characterization. Due to the limited availability of specific, quantitative experimental data in the public domain, this document will focus on the established chemical structure and the general protocols for its analysis.

Chemical Identity and Physicochemical Properties

This compound is a complex small molecule with specific stereochemistry that is crucial for its biological activity. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide[1][]
Molecular Formula C22H23ClF2N4O5[1]
Molecular Weight 496.9 g/mol [1]
Stereochemistry Contains two stereocenters: (2R) at the hydroxyacetyl group and (2S) at the azetidine ring.[1]
Synonyms AZD0837, Atecegatran metoxil[][3]
InChI Key XSNMGLZVFNDDPW-ZWKOTPCHSA-N[1]

Molecular Structure

The two-dimensional structure of this compound, highlighting its key functional groups, is depicted below. The defined stereochemistry at the C2 position of the azetidine ring and the benzylic alcohol is critical for its interaction with the target enzyme.

Atecegatran_Structure cluster_azetidine Azetidine Ring cluster_phenylmethyl Phenylmethyl Group cluster_hydroxyacetyl Hydroxyacetyl Group cluster_chlorodifluoromethoxyphenyl 3-chloro-5-(difluoromethoxy)phenyl A1 N A2 Cα (S) A1->A2 Amide1 C=O A1->Amide1 acylates A3 C A2->A3 Amide2 NH A2->Amide2 A4 C A3->A4 A4->A1 P1 C P2 C P1->P2 P3 C P2->P3 P4 C-C(=N)N-OCH3 P3->P4 P5 C P4->P5 P6 C P5->P6 P6->P1 H1 C=O H2 C-OH (R) H1->H2 C1 C H2->C1 C2 C C1->C2 C3 C-Cl C2->C3 C4 C C3->C4 C5 C-OCF2H C4->C5 C6 C C5->C6 C6->C1 Amide1->H1 Amide2->P1 caption Molecular structure of this compound XRay_Workflow substance Purified this compound crystallization Crystallization Screening substance->crystallization crystal Single Crystal Formation crystallization->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction phasing Structure Solution (Phasing) diffraction->phasing refinement Model Building and Refinement phasing->refinement structure 3D Atomic Structure refinement->structure caption Workflow for X-ray Crystallography MS_Workflow sample Atecegatran Sample ionization Ionization (e.g., ESI) sample->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 fragmentation Fragmentation (CID) ms1->fragmentation ms2 MS2: Fragment Ion Analysis fragmentation->ms2 spectrum Mass Spectrum & Fragmentation Pattern ms2->spectrum caption Workflow for Tandem Mass Spectrometry Metabolism Atecegatran This compound (Prodrug) Metabolism In vivo Biotransformation Atecegatran->Metabolism ARH067637 AR-H067637 (Active Metabolite) Metabolism->ARH067637 Inhibition Inhibition ARH067637->Inhibition Thrombin Thrombin Inhibition->Thrombin caption Metabolic activation of this compound

References

Oral (2R)-Atecegatran: A Comprehensive Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-Atecegatran , also known as Atecegatran metoxil or AZD0837 , is an investigational oral anticoagulant. It functions as a prodrug, being metabolically converted in the body to its active form, AR-H067637 . This active metabolite is a selective and reversible direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade. Clinical development of this compound has reached Phase II trials for the prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillation. This technical guide provides a detailed overview of the pharmacokinetic profile of oral this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetic Data

The pharmacokinetic properties of this compound and its active metabolite, AR-H067637, have been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of the Active Metabolite (AR-H067637) in Humans Following Single Oral Doses of this compound (AZD0837)
ParameterValueReference
Time to Maximum Plasma Concentration (Tmax) ~1 hour[1][2]
Plasma Half-life (t½) 9.3 hours[1][2]
Oral Bioavailability of this compound 22 - 52%[1][2]
Inter-individual Variability in Cmax 16%[1][2]
Inter-individual Variability in AUC 28%[1][2]
Table 2: Effect of Ketoconazole on the Pharmacokinetics of this compound (AZD0837) and its Active Metabolite (AR-H067637) in Pigs
ParameterChange with Concomitant KetoconazoleReference
AUC of this compound (Prodrug) 99% increase[3]
AUC of AR-H067637 (Active Metabolite) 51% increase[3]
Biliary Excretion of AR-H067637 (Ae(bile)) 53 ± 6% of the enteral dose[3]

Experimental Protocols

First-in-Man Study of Single Oral Doses of this compound (AZD0837)

Study Design: This was a single-center, randomized, single-blind, placebo-controlled, escalating single-dose study.[1]

Subjects: 44 healthy Caucasian male volunteers, aged 20-39 years, were enrolled.[1][2]

Drug Administration: Single oral escalating doses of this compound (15 mg, 45 mg, 120 mg, 300 mg, and 750 mg) were administered as a solution to fasting subjects.[1][2]

Pharmacokinetic Sampling and Analysis: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound and its active metabolite, AR-H067637. Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated.

Pharmacodynamic Assessment: The anticoagulant effect was assessed by ex vivo measurements of activated partial thromboplastin time (APTT), ecarin coagulation time (ECT), thrombin time (TT), and thrombin generation in plasma.[1][2]

Preclinical Study of this compound (AZD0837) in Pigs

Animal Model: An experimental model in pigs was utilized, which allowed for repeated sampling from three blood vessels, the bile duct, and a perfused intestinal segment.[3]

Drug Administration:

  • This compound (500 mg) was administered enterally, either alone (n=5) or in combination with a single dose of ketoconazole (600 mg) (n=6).[3]

  • The prodrug and its active metabolite were also administered intravenously as reference doses (n=2 for each).[3]

Sample Collection and Analysis: Plasma and bile samples were collected to determine the concentrations of this compound and its metabolites. This allowed for the investigation of biotransformation and the effects of ketoconazole on metabolism and hepatobiliary transport.[3] In vitro depletion experiments using pig liver microsomes were also conducted to support the in vivo findings.[3]

Visualizations

Mechanism of Action of AR-H067637

Mechanism_of_Action Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin AR_H067637 AR-H067637 (Active Metabolite) AR_H067637->Thrombin Inhibition

Caption: Mechanism of action of AR-H067637, the active metabolite of this compound.

Experimental Workflow of the First-in-Man Study

Experimental_Workflow Start Study Start Screening Subject Screening (Healthy Male Volunteers) Start->Screening Randomization Randomization Screening->Randomization Dosing Single Oral Dose Administration (this compound or Placebo) Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling (Pre-defined time points) Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessment (APTT, ECT, TT, Thrombin Generation) Dosing->PD_Assessment Analysis Data Analysis (PK and PD Parameters) PK_Sampling->Analysis PD_Assessment->Analysis End Study End Analysis->End

Caption: Workflow of the first-in-man pharmacokinetic and pharmacodynamic study.

References

(2R)-Atecegatran target binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Target Binding Affinity of (2R)-Atecegatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a developmental anticoagulant, functions as a direct thrombin inhibitor. It is a prodrug that is metabolically converted in the body to its active form, AR-H067637. This active metabolite exhibits a high affinity and selectivity for thrombin, a critical serine protease in the coagulation cascade. Understanding the binding characteristics of AR-H067637 to thrombin is paramount for its development as a therapeutic agent. This guide provides a comprehensive overview of the target binding affinity of this compound's active form, detailing the quantitative binding data and the experimental protocols used for its determination.

Target Binding Affinity Data

The binding affinity of the active metabolite of this compound, AR-H067637, for its target, α-thrombin, has been quantitatively characterized using various biochemical and biophysical methods. The key binding parameters are summarized in the table below.

AnalyteTargetMethodBinding Constant (Kᵢ)IC₅₀Reference
AR-H067637Human α-thrombinPre-steady state kinetics2-4 nM-[1]
AR-H067637Human α-thrombinSurface Plasmon Resonance (Biacore)--[1]
AR-H067637Free thrombin generation in platelet-poor plasmaBiochemical Assay-0.6 µM[1]

Key Findings:

  • AR-H067637 is a potent, rapid-binding, reversible, and competitive inhibitor of thrombin.[1]

  • The inhibition constant (Kᵢ) for the interaction between AR-H067637 and α-thrombin is in the low nanomolar range (2-4 nM), indicating a very high binding affinity.[1]

  • The compound effectively inhibits both free thrombin and thrombin bound to fibrin (clot-bound thrombin) or thrombomodulin.[1]

  • In a more physiological setting of platelet-poor clotting plasma, AR-H067637 demonstrated concentration-dependent inhibition of the total amount of free thrombin generated, with an IC₅₀ of 0.6 µM.[1]

Experimental Protocols

The determination of the binding affinity of AR-H067637 to thrombin involves sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface plasmon resonance is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To characterize the binding kinetics and affinity of AR-H067637 to immobilized human α-thrombin.

Materials:

  • Biacore instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Human α-thrombin

  • AR-H067637

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

  • Sensor Chip Preparation: The carboxymethylated dextran surface of the CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Human α-thrombin is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface. The protein is covalently coupled to the surface via primary amine groups.

  • Deactivation: Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • A series of concentrations of AR-H067637 (analyte) are prepared in running buffer.

    • The analyte solutions are injected sequentially over the immobilized thrombin surface at a constant flow rate.

    • The association of AR-H067637 to thrombin is monitored in real-time by the change in the SPR signal (measured in response units, RU).

    • Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the complex.

  • Regeneration: The sensor surface is regenerated by injecting a pulse of the regeneration solution to remove any remaining bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Experimental_Workflow_SPR cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Activation Activate CM5 Chip (EDC/NHS) Immobilization Immobilize Thrombin Activation->Immobilization Deactivation Deactivate Surface (Ethanolamine) Immobilization->Deactivation Association Inject AR-H067637 (Association) Deactivation->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Data_Analysis Fit Sensorgrams (Determine ka, kd, KD) Regeneration->Data_Analysis

Surface Plasmon Resonance (SPR) Experimental Workflow.
Pre-steady State Kinetic Analysis for Inhibition Constant (Kᵢ) Determination

This method is used to determine the inhibition constant by measuring the effect of the inhibitor on the initial rates of enzyme catalysis.

Objective: To determine the inhibition constant (Kᵢ) of AR-H067637 for human α-thrombin.

Materials:

  • Human α-thrombin

  • A chromogenic thrombin substrate (e.g., S-2238)

  • AR-H067637

  • Assay buffer (e.g., Tris-HCl buffer with physiological salt concentration)

  • Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.

Methodology:

  • Enzyme and Inhibitor Pre-incubation: A fixed concentration of human α-thrombin is pre-incubated with varying concentrations of AR-H067637 in the assay buffer for a sufficient time to allow binding to reach equilibrium.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.

  • Kinetic Measurement: The rate of substrate cleavage is monitored by measuring the increase in absorbance over a short period (initial velocity phase).

  • Data Analysis:

    • The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration.

    • These data are then fitted to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values in the presence of the inhibitor.

    • For a competitive inhibitor, the Kᵢ can be determined from the relationship: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where Kₘ(app) is the apparent Michaelis constant, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration. Alternatively, a Dixon plot or non-linear regression analysis can be used to determine the Kᵢ value.

Thrombin Signaling Pathway

Thrombin exerts its multiple physiological and pathological effects primarily through the activation of Protease-Activated Receptors (PARs), which are G protein-coupled receptors. The binding of an inhibitor like AR-H067637 to thrombin's active site prevents the cleavage and activation of these receptors, thereby blocking downstream signaling.

Thrombin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thrombin Thrombin PAR1_4 PAR1 / PAR4 Thrombin->PAR1_4 Activates ARH067637 AR-H067637 (this compound) ARH067637->Thrombin Inhibits Gq Gq PAR1_4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca2->Platelet_Activation PKC->Platelet_Activation

Inhibition of Thrombin Signaling by AR-H067637.

Conclusion

The active metabolite of this compound, AR-H067637, is a highly potent and selective direct inhibitor of thrombin. Its low nanomolar binding affinity, as determined by rigorous biophysical and biochemical assays, underscores its potential as an effective anticoagulant. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel thrombin inhibitors. A thorough understanding of the target binding affinity is a cornerstone of modern drug development, enabling the rational design of safer and more efficacious therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (2R)-Atecegatran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Atecegatran, the active metabolite of the prodrug Atecegatran metoxil (also known as AZD0837), is a potent, selective, and reversible direct thrombin inhibitor.[1] It has been investigated for its anticoagulant and antithrombotic properties.[1] These application notes provide detailed protocols for in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models. The protocols are based on established methodologies for assessing antithrombotic agents.

Mechanism of Action

This compound directly binds to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity.[1] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By inhibiting thrombin, this compound effectively prevents the formation of fibrin and subsequent thrombus development.

Coagulation Cascade and this compound Inhibition Pathway

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X + Factor VIIIa Prothrombin (Factor II) Prothrombin (Factor II) Factor X->Prothrombin (Factor II) + Factor Va Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VIIa->Factor X + Tissue Factor Thrombin (Factor IIa) Thrombin (Factor IIa) Prothrombin (Factor II)->Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin (Factor IIa)->Fibrinogen Factor XIII Factor XIII Thrombin (Factor IIa)->Factor XIII Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot + Factor XIIIa Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa Atecegatran This compound Atecegatran->Thrombin (Factor IIa) Inhibition

Caption: Mechanism of action of this compound in the coagulation cascade.

Quantitative In Vivo Data

The following tables summarize key quantitative data for the active metabolite of Atecegatran, AR-H067637, from in vivo studies in rats. This data is essential for dose selection and study design.

Table 1: In Vivo Efficacy of AR-H067637 in Rat Thrombosis Models [1]

Animal ModelEfficacy EndpointIC50 (Plasma Concentration)
Venous Thrombosis (FeCl3-induced)50% inhibition of thrombus size0.13 µM
Arterial Thrombosis (FeCl3-induced)50% inhibition of thrombus size0.55 µM

Table 2: In Vivo Pharmacodynamic Effects of AR-H067637 in Rats [1]

Pharmacodynamic MarkerEffect
Activated Partial Thromboplastin Time (aPTT)Dose-dependently prolonged
Ecarin Clotting Time (ECT)Dose-dependently prolonged
Thrombin Coagulation Time (TCT)Dose-dependently prolonged

Table 3: In Vivo Safety (Bleeding) Profile of AR-H067637 in Rats [1]

ParameterPlasma ConcentrationObservation
Bleeding Time≥1 µMDose-dependent increase (up to 2-fold)
Blood Loss≥1 µMDose-dependent increase (up to 4-fold)
Bleeding Time (with Aspirin)≥1 µMModerately potentiated increase
Blood Loss (with Aspirin)≥1 µMModerately potentiated increase

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Thrombosis Model in Rats

This model is used to evaluate the antithrombotic efficacy of this compound in both venous and arterial thrombosis.

Experimental Workflow:

thrombosis_workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Analysis A Anesthetize Rat B Expose Carotid Artery or Caval Vein A->B C Place Flow Probe (optional) B->C F Monitor Blood Flow C->F D Administer this compound or Vehicle E Apply FeCl3-soaked Filter Paper to Vessel D->E E->F G Isolate and Weigh Thrombus F->G H Collect Blood for PD Analysis G->H

Caption: Workflow for the FeCl₃-induced thrombosis model in rats.

Methodology:

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats (250-350 g) with an appropriate anesthetic (e.g., isoflurane).

    • Surgically expose the carotid artery (for arterial thrombosis) or the caval vein (for venous thrombosis).[1]

    • If monitoring blood flow, place a Doppler flow probe around the vessel.

  • Drug Administration:

    • Administer this compound or vehicle control via continuous intravenous infusion to achieve target plasma concentrations as indicated in the data tables.[1]

  • Thrombosis Induction:

    • Apply a filter paper saturated with a ferric chloride solution (e.g., 10-20% FeCl₃) to the exposed vessel surface for a defined period (e.g., 5-10 minutes).[1] For the venous model, partial stasis of the caval vein is also induced.[1]

  • Thrombus Evaluation:

    • After a set time (e.g., 30-60 minutes), excise the vessel segment containing the thrombus.

    • Carefully remove the thrombus and determine its wet weight.

  • Pharmacodynamic Analysis:

    • At the end of the experiment, collect blood samples via cardiac puncture into citrate-containing tubes.

    • Centrifuge the blood to obtain plasma and measure aPTT, ECT, and TCT using standard laboratory procedures.[1]

Bleeding Time Assessment in Rats

This protocol is used to evaluate the potential bleeding risk associated with this compound.

Experimental Workflow:

bleeding_workflow cluster_prep Animal Preparation and Dosing cluster_procedure Bleeding Induction and Measurement A Anesthetize Rat B Administer this compound or Vehicle A->B C Transect the Tail Tip B->C D Blot Blood at Regular Intervals C->D E Record Time to Cessation of Bleeding D->E

References

Application Notes and Protocols for (2R)-Atecegatran in Thrombosis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2R)-Atecegatran, the active form of the prodrug Atecegatran metoxil (also known as AZD0837), in preclinical thrombosis animal models. This document details its mechanism of action, experimental protocols for inducing and evaluating thrombosis, and a summary of available quantitative data.

Introduction

This compound (AR-H067637) is a potent, selective, and reversible direct thrombin inhibitor.[1][2] Its prodrug, Atecegatran metoxil (AZD0837), was developed as an oral anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[1][2] Preclinical studies in animal models of thrombosis were crucial in establishing the antithrombotic efficacy and safety profile of this compound before its evaluation in clinical trials.[3]

Mechanism of Action

This compound directly binds to the active site of thrombin (Factor IIa), a key serine protease in the coagulation cascade. This reversible inhibition prevents thrombin from converting fibrinogen to fibrin, thereby blocking the formation of a stable thrombus. By inhibiting thrombin, this compound also interferes with thrombin-mediated platelet activation and amplification of the coagulation cascade.

Atecegatran_Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by this compound Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Thrombus Thrombus Fibrin->Thrombus Atecegatran This compound Inhibition Atecegatran->Inhibition Inhibition->Thrombin Arterial_Thrombosis_Workflow Anesthetize_Rat Anesthetize Rat (e.g., isoflurane) Expose_Carotid Surgically Expose Carotid Artery Anesthetize_Rat->Expose_Carotid Administer_Drug Administer this compound or Vehicle (IV) Expose_Carotid->Administer_Drug Induce_Injury Induce Injury (Ferric Chloride Application) Administer_Drug->Induce_Injury Monitor_Flow Monitor Blood Flow (Doppler Probe) Induce_Injury->Monitor_Flow Measure_Occlusion Measure Time to Occlusion Monitor_Flow->Measure_Occlusion Venous_Thrombosis_Workflow Anesthetize_Rat Anesthetize Rat (e.g., isoflurane) Expose_Vena_Cava Surgically Expose Inferior Vena Cava Anesthetize_Rat->Expose_Vena_Cava Administer_Drug Administer this compound or Vehicle (IV) Expose_Vena_Cava->Administer_Drug Induce_Stasis Induce Stasis (Ligation of Vena Cava) Administer_Drug->Induce_Stasis Incubation Incubation Period (e.g., 2-4 hours) Induce_Stasis->Incubation Harvest_Thrombus Harvest and Weigh Thrombus Incubation->Harvest_Thrombus

References

Application Notes and Protocols for Cell-Based Coagulation Assays with AZD0837

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0837 is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637.[1] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] As a direct thrombin inhibitor, AR-H067637 effectively blocks the conversion of fibrinogen to fibrin, thereby preventing clot formation.[1] These application notes provide detailed protocols for utilizing various cell-based and plasma-based coagulation assays to evaluate the anticoagulant effects of AZD0837 and its active metabolite, AR-H067637.

The assays described herein are critical tools for the preclinical and clinical development of direct thrombin inhibitors, enabling the characterization of their pharmacodynamic effects and the determination of their therapeutic window. The provided protocols for a cell-based thrombin generation assay, Activated Partial Thromboplastin Time (APTT), Thrombin Time (TT), and Ecarin Clotting Time (ECT) are designed to deliver robust and reproducible data for researchers in the fields of hematology, pharmacology, and drug development.

Mechanism of Action of AZD0837 (AR-H067637)

AZD0837, through its active metabolite AR-H067637, directly binds to the active site of thrombin (Factor IIa), inhibiting its enzymatic activity. This inhibition is competitive and reversible.[1] By neutralizing thrombin, AR-H067637 prevents the thrombin-mediated cleavage of fibrinogen into fibrin monomers, a critical step in the formation of a stable blood clot. Furthermore, the inhibition of thrombin dampens the amplification of the coagulation cascade by preventing the activation of other clotting factors, such as Factor V, Factor VIII, and Factor XI, and also inhibits thrombin-induced platelet activation and aggregation.[1]

AZD0837_Mechanism cluster_coagulation Coagulation Cascade AZD0837 AZD0837 (Prodrug) AR_H067637 AR-H067637 (Active Metabolite) AZD0837->AR_H067637 Thrombin Thrombin (Factor IIa) AR_H067637->Thrombin Direct Inhibition Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin

Mechanism of Action of AZD0837.

Data Presentation

The following tables summarize the quantitative effects of AR-H067637 on various coagulation parameters.

Table 1: In Vitro Inhibitory Activity of AR-H067637 in Human Plasma

AssayParameterIC50 (nM)
Thrombin Time (TT)Clotting Time93
Ecarin Clotting Time (ECT)Clotting Time220
Thrombin-Induced Platelet AggregationAggregation0.9
Thrombin Generation (Platelet-Poor Plasma)Total Free Thrombin600

Data sourced from reference[1]. IC50 represents the concentration of AR-H067637 required to inhibit the respective parameter by 50%.

Table 2: Dose-Dependent Effects of AR-H067637 on Coagulation Parameters in Rats

AR-H067637 Plasma Concentration (µM)APTT (fold increase)TCT (fold increase)Thrombin Generation - Lag Time (fold increase)Thrombin Generation - Time to Peak (fold increase)Thrombin Generation - Peak (fold decrease)Thrombin Generation - ETP (fold decrease)
~0.1~1.3~2~1.5~1.2~1.5~1.5
~0.3~1.8~4~2.0~1.5~3.0~4.0
~1.0~3.0~7~2.6~2.0Total AbolishmentTotal Abolishment

Data extrapolated from reference[2]. Values are approximate and represent the fold change relative to the vehicle control.

Experimental Protocols

Cell-Based Thrombin Generation Assay

This assay measures the generation of thrombin in a system containing both a cellular source of tissue factor (TF) and platelets, mimicking the in vivo environment more closely than plasma-based assays.

Principle: Coagulation is initiated by the interaction of Factor VIIa with tissue factor expressed on the surface of activated monocytes. The small amount of thrombin initially produced then activates platelets, which provide a surface for the large-scale generation of thrombin ("thrombin burst"). The concentration of generated thrombin is measured over time using a fluorogenic or chromogenic substrate.[3][4]

Thrombin_Generation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Monocytes Isolate Monocytes Activation Activate Monocytes (e.g., with LPS) Monocytes->Activation Platelets Isolate Platelets Incubation Incubate Activated Monocytes, Platelets, Plasma, and AR-H067637 Platelets->Incubation Plasma Prepare Platelet-Poor Plasma Plasma->Incubation Drug Prepare AR-H067637 dilutions Drug->Incubation Activation->Incubation Initiation Initiate Coagulation (add FVIIa and CaCl2) Incubation->Initiation Measurement Measure Thrombin Generation (Fluorogenic/Chromogenic Substrate) Initiation->Measurement Curve Generate Thrombin Generation Curve Measurement->Curve Parameters Calculate Parameters (Lag Time, ETP, Peak Thrombin) Curve->Parameters

Workflow for Cell-Based Thrombin Generation Assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Human platelets

  • Platelet-poor plasma (PPP)

  • Lipopolysaccharide (LPS) for monocyte activation

  • Recombinant human Factor VIIa

  • Calcium chloride (CaCl₂)

  • Fluorogenic or chromogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • AR-H067637 stock solution and dilution buffer

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Fluorometer or spectrophotometer with kinetic reading capabilities

Protocol:

  • Cell Preparation:

    • Isolate monocytes from PBMCs using standard cell separation techniques (e.g., density gradient centrifugation followed by magnetic bead separation).

    • Activate monocytes by incubating with LPS (e.g., 1 µg/mL) for at least 4 hours to induce tissue factor expression.

    • Isolate platelets from whole blood by centrifugation. Resuspend in a suitable buffer.

    • Prepare platelet-poor plasma (PPP) by double centrifugation of citrated whole blood.

  • Assay Procedure:

    • In a 96-well plate, add activated monocytes, platelets, and PPP.

    • Add varying concentrations of AR-H067637 or vehicle control to the wells.

    • Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

    • Initiate coagulation by adding a mixture of Factor VIIa and CaCl₂.

    • Immediately add the thrombin substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or absorbance at regular intervals (e.g., every 30 seconds) for at least 60 minutes at 37°C.

    • Plot the rate of substrate cleavage over time to generate a thrombin generation curve.

    • From the curve, calculate key parameters:

      • Lag Time: Time to the start of thrombin generation.

      • Endogenous Thrombin Potential (ETP): Total amount of thrombin generated.

      • Peak Thrombin: Maximum concentration of thrombin generated.

      • Time to Peak: Time to reach peak thrombin concentration.

Activated Partial Thromboplastin Time (APTT) Assay

Principle: The APTT assay assesses the integrity of the intrinsic and common coagulation pathways. Clotting is initiated by adding a contact activator and phospholipids, followed by calcium. The time to clot formation is measured. Direct thrombin inhibitors will prolong the APTT.

Materials:

  • Platelet-poor plasma (PPP)

  • APTT reagent (containing a contact activator like silica and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • AR-H067637 stock solution and dilution buffer

  • Coagulometer

Protocol:

  • Prepare dilutions of AR-H067637 in PPP.

  • Pre-warm the PPP samples, APTT reagent, and CaCl₂ solution to 37°C.

  • In a coagulometer cuvette, mix the PPP sample with the APTT reagent.

  • Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C.

  • Add pre-warmed CaCl₂ to initiate clotting and simultaneously start the timer.

  • The coagulometer will automatically detect clot formation and record the clotting time in seconds.

Thrombin Time (TT) Assay

Principle: The TT assay directly measures the time it takes for a fibrin clot to form when a known amount of thrombin is added to plasma. This assay is highly sensitive to the presence of thrombin inhibitors.

Materials:

  • Platelet-poor plasma (PPP)

  • Thrombin reagent (bovine or human)

  • AR-H067637 stock solution and dilution buffer

  • Coagulometer

Protocol:

  • Prepare dilutions of AR-H067637 in PPP.

  • Pre-warm the PPP samples and thrombin reagent to 37°C.

  • In a coagulometer cuvette, add the PPP sample.

  • Add the pre-warmed thrombin reagent to the plasma and simultaneously start the timer.

  • The coagulometer will detect clot formation and record the clotting time.

Ecarin Clotting Time (ECT) Assay

Principle: The ECT assay is a specific test for direct thrombin inhibitors. Ecarin, a protease from snake venom, directly converts prothrombin to meizothrombin, an active intermediate. Direct thrombin inhibitors inhibit meizothrombin, thus prolonging the clotting time. This assay is not affected by heparin.[5]

Materials:

  • Platelet-poor plasma (PPP)

  • Ecarin reagent

  • AR-H067637 stock solution and dilution buffer

  • Coagulometer

Protocol:

  • Prepare dilutions of AR-H067637 in PPP.

  • Pre-warm the PPP samples and ecarin reagent to 37°C.

  • In a coagulometer cuvette, add the PPP sample.

  • Add the pre-warmed ecarin reagent to the plasma and simultaneously start the timer.

  • The coagulometer will measure the time to clot formation.

Signaling Pathway and Logical Relationships

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII FXII XI FXI XII->XI XIIa IX FIX XI->IX XIa X FX IX->X IXa + VIIIa VIII FVIII Prothrombin Prothrombin (FII) X->Prothrombin Xa + Va TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VII->TF_VIIa TF_VIIa->X V FV Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Activation Thrombin->VIII Thrombin->V Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin AR_H067637 AR-H067637 AR_H067637->Thrombin Inhibition

Simplified Coagulation Cascade and the Site of Action of AR-H067637.

References

Application Notes and Protocols for the Quantification of Atecegatran (Dabigatran)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atecegatran, known in its prodrug form as Dabigatran Etexilate, is a direct thrombin inhibitor used as an anticoagulant.[1][2][3] Accurate quantification of Dabigatran and its prodrug in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1][4] This document provides detailed application notes and protocols for the quantitative analysis of Atecegatran (Dabigatran) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters of various analytical methods for the determination of Dabigatran.

Table 1: HPLC Methods for Quantification of Dabigatran Etexilate

ParameterMethod 1[5]Method 2[6]Method 3[7]Method 4[8]
Linearity Range 20-100 µg/mL10-30 µg/mL9-113 µg/mL10-70 µg/mL
Correlation Coefficient (r²) 0.9990.9958>0.9990.9991
Limit of Detection (LOD) 1.5 µg/mL1.09 ng/mL0.075 µg/mL0.04 µg/mL
Limit of Quantification (LOQ) 2.5 µg/mL3.32 ng/mL0.248 µg/mL10 µg/mL
Accuracy (% Recovery) -90-110%-100.23%
Precision (% RSD) Intraday: 0.09, Interday: 0.441.25%-1.34%

Table 2: LC-MS/MS Methods for Quantification of Dabigatran

ParameterMethod 1[9]Method 2[10]Method 3[11]
Linearity Range 1.04-406.49 ng/mL2-500 µg/L2.5-1000 ng/mL
Correlation Coefficient (r²) ≥0.99>0.99>0.99
Limit of Quantification (LOQ) 1.04 ng/mL2 µg/L2.5 ng/mL
Accuracy -93.8-108.8%101-114%
Precision (% RSD) >98% compliance in re-analysis<11.3%<9%

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantification of Dabigatran Etexilate in Bulk Form[5]

This protocol describes a simple, rapid, and precise RP-HPLC method for the determination of Dabigatran Etexilate Mesylate (DEM) in bulk drug substance.

1. Materials and Reagents:

  • Dabigatran Etexilate Mesylate reference standard

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: HPLC with UV/PDA detector

  • Column: Unisol C18 (4.6 x 150 mm, 3µm)

  • Mobile Phase: Methanol and Ammonium Acetate buffer (pH 5.0, adjusted with glacial acetic acid) in the ratio of 90:10 (v/v)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 226 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Ammonium Acetate Buffer (pH 5.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 5.0 with glacial acetic acid.

  • Diluent: Methanol:Acetate buffer (60:40 v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DEM and dissolve in 100 mL of HPLC grade methanol.

  • Working Standard Solutions (20-100 µg/mL): Prepare a series of dilutions from the stock solution using the diluent to achieve concentrations of 20, 40, 60, 80, and 100 µg/mL.

4. System Suitability:

  • Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD for peak area.

5. Procedure:

  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area and retention time for each concentration.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.

Workflow for RP-HPLC Quantification of Dabigatran Etexilate

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock Solution (1000 µg/mL) prep_working Prepare Working Standards (20-100 µg/mL) prep_standard->prep_working hplc_inject Inject 10 µL into HPLC System prep_working->hplc_inject prep_mobile Prepare Mobile Phase (Methanol:Buffer 90:10) hplc_run Isocratic Elution @ 1 mL/min hplc_inject->hplc_run hplc_detect UV Detection @ 226 nm hplc_run->hplc_detect data_record Record Peak Area and Retention Time hplc_detect->data_record data_calibrate Construct Calibration Curve data_record->data_calibrate data_quantify Quantify Unknown Samples data_calibrate->data_quantify

Caption: Workflow for RP-HPLC quantification of Dabigatran Etexilate.

Protocol 2: LC-MS/MS Method for Quantification of Dabigatran in Human Plasma[9]

This protocol details a sensitive and specific LC-MS/MS method for the determination of free and total Dabigatran in human plasma.

1. Materials and Reagents:

  • Dabigatran reference standard

  • Dabigatran D4 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography system

  • Column: Peerless basic C8 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 5 mM Ammonium Formate: Methanol and 0.2% Formic Acid (30:20:50, v/v/v)

  • Flow Rate: 1 mL/min

  • Run Time: 2.5 min

  • MS System: Tandem Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Q1/Q3):

    • Dabigatran: 472 -> 289, 172 (m/z)

    • Dabigatran D4 (IS): 476 -> 293 (m/z)

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample (pre-treated with IS) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and IS from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. Preparation of Solutions:

  • Calibration Standards and Quality Controls (QCs): Prepare by spiking blank human plasma with known concentrations of Dabigatran and a fixed concentration of the IS.

5. Procedure:

  • Inject the prepared samples into the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Integrate the peak areas for Dabigatran and the IS.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Dabigatran in the unknown samples and QCs from the calibration curve.

Workflow for LC-MS/MS Quantification of Dabigatran in Plasma

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spike_is Spike with Internal Standard (Dabigatran D4) plasma->spike_is spe Solid-Phase Extraction (SPE) spike_is->spe elute Elute and Reconstitute spe->elute inject Inject into LC-MS/MS elute->inject chroma Chromatographic Separation (C8 Column) inject->chroma ms_detect MS/MS Detection (MRM Mode) chroma->ms_detect integrate Integrate Peak Areas (Analyte & IS) ms_detect->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Dabigatran Concentration calibrate->quantify

Caption: Workflow for LC-MS/MS quantification of Dabigatran in plasma.

Protocol 3: Stability-Indicating RP-HPLC Method for Dabigatran Etexilate Capsules[6]

This protocol describes a stability-indicating RP-HPLC assay method for the quantitative estimation of Dabigatran Etexilate Mesylate in capsules.

1. Materials and Reagents:

  • Dabigatran Etexilate Mesylate reference standard

  • Triethylamine

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Capsule formulation of Dabigatran Etexilate

2. Chromatographic Conditions:

  • Instrument: HPLC with UV detector

  • Column: Phenomenex Kinetex EVO C18 (250 x 4.6 mm, 5µm)

  • Mobile Phase: Triethylammonium phosphate buffer (pH 2.0) : Methanol : Acetonitrile (30:30:40, v/v/v)

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Triethylammonium Phosphate Buffer (pH 2.0): Prepare a solution of triethylamine in water and adjust the pH to 2.0 with phosphoric acid.

  • Standard Solution: Prepare a known concentration of Dabigatran Etexilate Mesylate reference standard in the mobile phase.

  • Sample Solution: Accurately weigh the contents of a representative number of capsules. Dissolve a portion of the powder equivalent to a target concentration of the drug in the mobile phase, sonicate to dissolve, and filter.

4. Forced Degradation Studies:

  • To demonstrate the stability-indicating nature of the method, subject the drug substance and/or drug product to stress conditions (e.g., acid, base, oxidation, heat, and light) according to ICH guidelines.

  • Analyze the stressed samples to ensure that the degradation products are well-resolved from the main drug peak.

5. Procedure:

  • Inject the standard solution, sample solution, and stressed samples into the HPLC system.

  • Identify and quantify the main peak corresponding to Dabigatran Etexilate.

  • Assess the purity of the drug peak in the presence of degradation products.

  • Calculate the amount of Dabigatran Etexilate in the capsule formulation based on the peak area of the standard.

Logical Relationship in Stability-Indicating Method Development

G cluster_method_dev Method Development cluster_stress Forced Degradation cluster_assessment Assessment optimize Optimize Chromatographic Conditions validate Validate Method (ICH Guidelines) optimize->validate specificity Demonstrate Specificity validate->specificity stress Subject Drug to Stress Conditions analyze_stressed Analyze Stressed Samples stress->analyze_stressed analyze_stressed->specificity stability Confirm Stability-Indicating Capability specificity->stability application Application in Quality Control stability->application Apply to QC and Stability Studies

Caption: Logical flow for developing a stability-indicating HPLC method.

References

Application Notes & Protocols: (2R)-Atecegatran Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(2R)-Atecegatran is a potent, synthetic, and reversible direct thrombin inhibitor (DTI).[1] Thrombin (Factor IIa) is a critical serine protease that occupies a central role in the coagulation cascade. Its primary function is to convert soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a thrombus.[2][3] By directly binding to and inhibiting both free and clot-bound thrombin, this compound effectively blocks the final step of the clotting cascade and thrombin-induced platelet aggregation.[1]

These application notes provide a comprehensive framework for evaluating the antithrombotic efficacy of this compound, encompassing both in vitro characterization and in vivo validation in established preclinical models of thrombosis.[4][5][6] The protocols are designed to assess the compound's potency, its effect on global coagulation, and its ability to prevent thrombus formation in arterial and venous systems.

Mechanism of Action: Coagulation Cascade

This compound exerts its anticoagulant effect by directly inhibiting Thrombin (Factor IIa). This prevents the conversion of Fibrinogen to Fibrin, a crucial step for clot formation. The diagram below illustrates the point of inhibition within the broader coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX + FVIIIa FXa FXa FX->FXa TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa + FVIIa TF_FVIIa->FX Prothrombin Prothrombin (FII) FXa->Prothrombin + FVa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Formation Atecegatran This compound Atecegatran->Thrombin Inhibition

Caption: this compound directly inhibits Thrombin (Factor IIa).

Part 1: In Vitro Efficacy Assessment

In vitro assays are essential for determining the intrinsic anticoagulant activity and potency of this compound. These tests measure the compound's effect on plasma clotting times and its direct inhibitory kinetics against purified thrombin.

Experimental Protocols

Protocol 1.1: Activated Partial Thromboplastin Time (aPTT) Assay

  • Principle: The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. Direct thrombin inhibitors are expected to cause a concentration-dependent prolongation of the aPTT.[6][7]

  • Materials:

    • Citrated human plasma pool

    • This compound stock solution (in DMSO or appropriate vehicle)

    • aPTT reagent (containing a contact activator and phospholipids)

    • 25 mM Calcium Chloride (CaCl₂) solution

    • Coagulometer

  • Procedure:

    • Prepare serial dilutions of this compound in the vehicle.

    • Spike 90 µL of pooled human plasma with 10 µL of the compound dilutions (or vehicle control).

    • Incubate the plasma-compound mixture for 2 minutes at 37°C.

    • Add 100 µL of pre-warmed aPTT reagent and incubate for 5 minutes at 37°C.

    • Initiate clotting by adding 100 µL of pre-warmed CaCl₂.

    • Record the time to clot formation using the coagulometer.

  • Data Analysis: Plot the clotting time (seconds) against the log concentration of this compound. Determine the concentration required to double the baseline clotting time (2x value).

Protocol 1.2: Prothrombin Time (PT) Assay

  • Principle: The PT assay assesses the extrinsic and common pathways. While less sensitive to direct thrombin inhibitors than the aPTT, it provides a more complete profile of the compound's effects.[7][8]

  • Materials:

    • Citrated human plasma pool

    • This compound stock solution

    • PT reagent (thromboplastin)

    • Coagulometer

  • Procedure:

    • Spike 90 µL of pooled human plasma with 10 µL of this compound dilutions (or vehicle control).

    • Incubate the plasma-compound mixture for 2 minutes at 37°C.

    • Initiate clotting by adding 200 µL of pre-warmed PT reagent.

    • Record the time to clot formation.

  • Data Analysis: Plot clotting time against the log concentration of the compound.

Protocol 1.3: Thrombin Time (TT) Assay

  • Principle: The TT assay directly measures the conversion of fibrinogen to fibrin. It is highly sensitive to the presence of thrombin inhibitors.[2][8] A modified or diluted TT (dTT) assay is often used for quantitative analysis.[8][9]

  • Materials:

    • Citrated human plasma pool

    • This compound stock solution

    • Bovine thrombin reagent (low concentration)

    • Coagulometer

  • Procedure:

    • Spike 90 µL of pooled human plasma with 10 µL of this compound dilutions (or vehicle control).

    • Incubate the plasma for 2 minutes at 37°C.

    • Initiate clotting by adding 100 µL of pre-warmed thrombin reagent.

    • Record the time to clot formation.

  • Data Analysis: Plot clotting time against the log concentration. Determine the IC₅₀ (concentration required to inhibit clotting by 50% relative to maximum prolongation).

Protocol 1.4: Thrombin Inhibition Kinetic Assay

  • Principle: This assay quantifies the direct inhibition of purified human α-thrombin by measuring the reduction in the rate of cleavage of a specific chromogenic substrate.[10]

  • Materials:

    • Purified human α-thrombin

    • Chromogenic thrombin substrate (e.g., S-2238)

    • This compound stock solution

    • Assay buffer (e.g., Tris-buffered saline with PEG)

    • Microplate reader

  • Procedure:

    • Add assay buffer, this compound dilutions, and thrombin to wells of a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the change in absorbance at 405 nm over time.

  • Data Analysis: Calculate the initial reaction velocities (V₀). Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition using the Cheng-Prusoff equation).

Data Presentation: In Vitro Potency
AssayEndpointThis compound (Example Values)
Thrombin Kinetics Ki (nM)3.5 ± 0.4
Thrombin Time (TT) IC₅₀ (nM)45 ± 5
aPTT 2x Baseline (nM)150 ± 20
PT 2x Baseline (nM)> 1000

Part 2: In Vivo Efficacy Assessment

In vivo models are critical for evaluating the antithrombotic efficacy and potential bleeding risk of this compound in a physiological context.[4][11] Animal models of arterial and venous thrombosis are standard components of preclinical drug testing.[11]

Experimental Protocols

Protocol 2.1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

  • Principle: This widely used model mimics arterial thrombosis initiated by endothelial injury.[11] Topical application of ferric chloride induces oxidative damage to the vessel wall, triggering platelet-rich thrombus formation.

  • Materials:

    • Male Sprague-Dawley rats (250-300g)

    • This compound formulation for IV or PO administration

    • Anesthetic (e.g., isoflurane)

    • Surgical instruments

    • Doppler flow probe

    • 35% Ferric Chloride (FeCl₃) solution

    • Filter paper discs (2 mm)

  • Procedure:

    • Anesthetize the rat and perform a midline cervical incision to expose the right common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

    • Administer this compound or vehicle control via the desired route (e.g., IV bolus via jugular vein) at various doses.

    • After compound circulation (e.g., 15 min post-IV dose), apply a FeCl₃-saturated filter paper disc to the adventitial surface of the artery for 5 minutes.

    • Remove the filter paper and rinse the area with saline.

    • Monitor blood flow continuously until the vessel becomes occluded (flow ceases) or for a predefined period (e.g., 60 minutes).

  • Data Analysis: The primary endpoint is the time to vessel occlusion. Efficacy is demonstrated by a dose-dependent increase in the time to occlusion or complete prevention of occlusion (vessel patency).

Protocol 2.2: Inferior Vena Cava (IVC) Ligation Model (Mouse)

  • Principle: This venous stasis model is used to evaluate the prevention of venous thromboembolism (VTE).[11][12] Ligation of the IVC induces stasis, a major risk factor for venous thrombosis, leading to the formation of a fibrin-rich thrombus.[12]

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • This compound formulation for SC or PO administration

    • Anesthetic

    • Surgical instruments

    • Suture material (e.g., 5-0 silk)

  • Procedure:

    • Administer this compound or vehicle control.

    • Anesthetize the mouse and perform a laparotomy to expose the inferior vena cava.

    • Ligate the IVC just below the renal veins, along with any side branches.

    • Close the abdominal incision.

    • After a set period (e.g., 24 or 48 hours), re-anesthetize the animal, euthanize, and carefully dissect the IVC.

    • Isolate the thrombus and blot it dry.

  • Data Analysis: The primary endpoint is the thrombus weight (mg). Efficacy is demonstrated by a dose-dependent reduction in thrombus weight compared to the vehicle group.

Protocol 2.3: Tail Bleeding Time Assay (Mouse)

  • Principle: This assay provides a measure of hemostatic function and is a primary safety screen for bleeding risk associated with antithrombotic agents.[11]

  • Materials:

    • Mice treated with this compound or vehicle

    • Scalpel or sharp blade

    • Filter paper

    • 37°C saline bath

  • Procedure:

    • Anesthetize the mouse and place its tail in a 37°C saline bath for 2 minutes.

    • Make a clean transection of the tail 3 mm from the tip.

    • Immediately start a stopwatch and gently blot the blood from the tail tip onto filter paper every 30 seconds, without touching the wound.

    • Record the time until bleeding ceases for at least 1 minute. A cutoff time (e.g., 15 minutes) is typically set.

  • Data Analysis: Compare the mean bleeding time between treatment groups and the vehicle control.

Data Presentation: In Vivo Efficacy & Safety
ModelTreatment GroupDose (mg/kg, IV)Primary EndpointResult (Example Values)
Arterial Thrombosis Vehicle Control-Time to Occlusion (min)12.5 ± 2.1
This compound0.1Time to Occlusion (min)25.8 ± 4.5
This compound0.3Time to Occlusion (min)> 60 (100% Patency)
Venous Thrombosis Vehicle Control-Thrombus Weight (mg)8.2 ± 1.5
This compound0.3Thrombus Weight (mg)4.1 ± 0.9
This compound1.0Thrombus Weight (mg)1.5 ± 0.5
Bleeding Risk Vehicle Control-Bleeding Time (s)180 ± 45
This compound1.0Bleeding Time (s)450 ± 90
This compound3.0Bleeding Time (s)> 900 (cutoff)

Experimental Workflow

The evaluation of this compound follows a logical progression from initial in vitro characterization to more complex in vivo efficacy and safety assessment. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation cluster_safety Phase 3: Safety Assessment cluster_analysis Phase 4: Data Analysis kinetics Enzyme Kinetics (Ki) clotting Plasma Clotting Assays (aPTT, PT, TT) kinetics->clotting arterial Arterial Thrombosis Model (FeCl3) clotting->arterial venous Venous Thrombosis Model (IVC Ligation) arterial->venous bleeding Bleeding Time Assay venous->bleeding analysis Efficacy & Therapeutic Window Assessment bleeding->analysis

Caption: Staged workflow for this compound efficacy evaluation.

References

Application of (2R)-Atecegatran in Preclinical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preclinical research application of (2R)-Atecegatran, a potent, selective, and reversible direct thrombin inhibitor. For clarity in the context of available scientific literature, this document will refer to the prodrug form as Atecegatran metoxil (also known as AZD0837) and its active form as AR-H067637, which is the direct inhibitor of thrombin.

Introduction

Atecegatran metoxil is an orally administered prodrug that is rapidly converted in vivo to its active form, AR-H067637.[1][2] This active metabolite is a potent and selective competitive inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][3] By directly binding to the active site of both free and fibrin-bound thrombin, AR-H067637 effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][3] Preclinical studies have demonstrated its efficacy as an anticoagulant in various in vitro and in vivo models, supporting its investigation for the prevention of thromboembolic disorders.[1][4]

Mechanism of Action: Direct Thrombin Inhibition

AR-H067637 exerts its anticoagulant effect by directly, reversibly, and competitively inhibiting thrombin (Factor IIa). This inhibition is independent of cofactors such as antithrombin. The binding of AR-H067637 to thrombin is rapid and potent.[1][3] This mechanism of action leads to the prolongation of clotting times and inhibition of thrombin-mediated platelet aggregation.

Atecegatran_Mechanism_of_Action cluster_prodrug In Vivo Conversion cluster_coagulation Coagulation Cascade Atecegatran_metoxil Atecegatran metoxil (AZD0837, Prodrug) AR_H067637 AR-H067637 (Active Metabolite) Atecegatran_metoxil->AR_H067637 Metabolism Thrombin Thrombin (Factor IIa) AR_H067637->Thrombin Inhibition (Ki = 2-4 nM) Prothrombin Prothrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelet_Aggregation Platelet Aggregation Thrombin->Platelet_Aggregation Activation Fibrin Fibrin Clot Fibrinogen->Fibrin

Mechanism of Action of Atecegatran.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of AR-H067637.

Table 1: In Vitro Thrombin Inhibition and Anticoagulant Activity of AR-H067637
ParameterValueAssaySource
Thrombin Inhibition Constant (Ki) 2-4 nMBiacore binding studies and pre-steady state kinetics with human α-thrombin[1][3][5]
Thrombin Generation (IC50) 0.6 µMPlatelet-poor clotting plasma[1][3][5]
Thrombin-Induced Platelet Aggregation (IC50) 0.9 nMHuman platelets[1][3]
Thrombin-Induced Platelet Activation (GPIIb/IIIa exposure, IC50) 8.4 nMHuman platelets[1][3]
Activated Partial Thromboplastin Time (APTT) - Doubling Concentration 0.23 µMHuman platelet-poor plasma[1]
Prothrombin Time (PT) - Doubling Concentration 0.83 µMHuman platelet-poor plasma[1]
Ecarin Clotting Time (ECT) - Doubling Concentration 0.18 µMHuman platelet-poor plasma[1]
Thrombin Time (TT) (IC50) 93 nMHuman platelet-poor plasma[1][3]
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Effects of AR-H067637 in Rats
ParameterValueAnimal ModelSource
Venous Thrombosis (IC50) 0.13 µM (plasma concentration)Ferric chloride-induced caval vein thrombosis[4]
Arterial Thrombosis (IC50) 0.55 µM (plasma concentration)Ferric chloride-induced carotid artery thrombosis[4]
Bleeding Time No significant increase at therapeutic concentrationsTail transection model[4]
Blood Loss Dose-dependent increase at plasma concentrations ≥1 µMTail transection model[4]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro Experimental Protocols

1. Thrombin Inhibition Assay (Determination of Ki)

  • Objective: To determine the inhibition constant (Ki) of AR-H067637 for human α-thrombin.

  • Principle: This assay measures the inhibitory effect of the compound on the enzymatic activity of thrombin using a chromogenic substrate. The Ki is determined from the reaction rates at various substrate and inhibitor concentrations.

  • Materials:

    • Human α-thrombin

    • Chromogenic thrombin substrate (e.g., S-2238)

    • AR-H067637

    • Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a series of dilutions of AR-H067637 in assay buffer.

    • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

    • Add the different concentrations of AR-H067637 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a chromogenic substrate to each well.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader to determine the reaction rate.

    • Plot the reaction rates against the inhibitor concentrations and use appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors) to calculate the Ki value.

2. Plasma Coagulation Assays (APTT, PT, TT, ECT)

  • Objective: To evaluate the anticoagulant effect of AR-H067637 on plasma clotting time.

  • Principle: These are standard clinical assays that measure the time to clot formation in plasma after the addition of specific activators.

  • Materials:

    • Human platelet-poor plasma (PPP)

    • AR-H067637

    • APTT reagent (e.g., containing a surface activator and phospholipids)

    • PT reagent (thromboplastin)

    • Thrombin solution (for TT)

    • Ecarin (for ECT)

    • Calcium chloride (CaCl2) solution

    • Coagulometer

  • Protocol (General):

    • Prepare serial dilutions of AR-H067637 in PPP.

    • Pre-warm the plasma samples and reagents to 37°C.

    • For each assay, mix a specific volume of the plasma sample with the corresponding reagent in a cuvette.

    • Initiate the clotting reaction by adding CaCl2 (for APTT and PT) or the specific enzyme (for TT and ECT).

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

    • Plot the clotting time against the concentration of AR-H067637 to determine the concentration that doubles the baseline clotting time.

In_Vitro_Workflow cluster_preparation Sample Preparation cluster_assays Coagulation Assays Prepare_Compound Prepare serial dilutions of AR-H067637 APTT_Assay APTT Assay Prepare_Compound->APTT_Assay PT_Assay PT Assay Prepare_Compound->PT_Assay TT_Assay TT Assay Prepare_Compound->TT_Assay ECT_Assay ECT Assay Prepare_Compound->ECT_Assay Prepare_Plasma Prepare human platelet-poor plasma (PPP) Prepare_Plasma->APTT_Assay Prepare_Plasma->PT_Assay Prepare_Plasma->TT_Assay Prepare_Plasma->ECT_Assay Data_Analysis Analyze clotting times and determine IC50/doubling concentrations APTT_Assay->Data_Analysis PT_Assay->Data_Analysis TT_Assay->Data_Analysis ECT_Assay->Data_Analysis

In Vitro Coagulation Assay Workflow.
In Vivo Experimental Protocols

1. Ferric Chloride-Induced Thrombosis Model in Rats

  • Objective: To evaluate the antithrombotic efficacy of AR-H067637 in a model of venous or arterial thrombosis.

  • Principle: Topical application of ferric chloride (FeCl3) to a blood vessel induces endothelial injury and subsequent thrombus formation. The efficacy of the anticoagulant is assessed by measuring the size or weight of the resulting thrombus.

  • Materials:

    • Male Sprague-Dawley rats

    • AR-H067637 (for continuous intravenous infusion)

    • Anesthetic (e.g., isoflurane)

    • Ferric chloride (FeCl3) solution (e.g., 10%)

    • Surgical instruments

    • Filter paper

  • Protocol:

    • Anesthetize the rat and maintain anesthesia throughout the procedure.

    • Surgically expose the carotid artery (for arterial thrombosis) or the caval vein (for venous thrombosis).

    • Initiate a continuous intravenous infusion of either vehicle or AR-H067637 at different dose rates.

    • After a stabilization period, apply a piece of filter paper saturated with FeCl3 solution to the exposed blood vessel for a specific duration (e.g., 5 minutes).

    • Remove the filter paper and allow blood flow to continue for a set period (e.g., 30 minutes).

    • Excise the thrombosed segment of the blood vessel.

    • Isolate and weigh the thrombus.

    • Correlate the thrombus weight with the plasma concentration of AR-H067637 to determine the IC50.

In_Vivo_Thrombosis_Model Anesthetize Anesthetize Rat Expose_Vessel Surgically expose carotid artery or caval vein Anesthetize->Expose_Vessel Infuse_Compound Infuse AR-H067637 or vehicle Expose_Vessel->Infuse_Compound Induce_Thrombosis Apply FeCl3 to induce endothelial injury Infuse_Compound->Induce_Thrombosis Allow_Thrombus_Formation Allow thrombus to form Induce_Thrombosis->Allow_Thrombus_Formation Excise_Thrombus Excise and weigh the thrombus Allow_Thrombus_Formation->Excise_Thrombus Analyze_Data Determine dose-response relationship and IC50 Excise_Thrombus->Analyze_Data

Workflow for the In Vivo Thrombosis Model.

Conclusion

This compound, through its active metabolite AR-H067637, is a potent and selective direct thrombin inhibitor with demonstrated efficacy in preclinical models of thrombosis. The provided data and protocols offer a foundation for researchers to design and execute further preclinical studies to explore the full therapeutic potential of this compound. Careful consideration of dose-response relationships and the therapeutic window between antithrombotic efficacy and bleeding risk is crucial for its continued development.

References

Application Notes and Protocols for Sterile Filtration of (2R)-Atecegatran Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Atecegatran is a potent direct thrombin inhibitor investigated for its anticoagulant properties. The preparation of sterile solutions of this active pharmaceutical ingredient (API) is a critical step in the development of parenteral dosage forms. Sterile filtration is the method of choice for heat-sensitive molecules like this compound, as it removes microorganisms without compromising the drug's integrity.[1]

These application notes provide a comprehensive guide to developing a robust and reproducible sterile filtration process for this compound solutions. The protocols outlined below are intended as a starting point and must be adapted and validated for specific formulations and process conditions. The validation of the sterile filtration process is a regulatory requirement to ensure the safety and efficacy of the final drug product.[2][3][4]

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of Atecegatran Metoxil

PropertyValueSource
Molecular FormulaC22H23ClF2N4O5PubChem
Molecular Weight496.9 g/mol PubChem
pKa (Strongest Acidic)12.27DrugBank
pKa (Strongest Basic)6.49DrugBank

Note: Data corresponds to Atecegatran metoxil, the prodrug of this compound.

Key Considerations for Sterile Filtration

Several factors must be carefully considered to ensure the successful sterile filtration of this compound solutions:

  • Solvent Selection and Solution Preparation: The choice of solvent is critical and should be based on the solubility and stability of this compound. Due to its pKa values, buffered aqueous solutions are recommended to maintain a pH where the drug is most soluble and stable. A preliminary solubility study is essential to identify the optimal solvent system. Other novel anticoagulants have shown slight solubility in water.[5]

  • Filter Membrane Selection: The filter membrane must be compatible with the drug solution to prevent adsorption and minimize extractables and leachables.[2] Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) membranes are commonly used for sterile filtration of pharmaceutical solutions due to their low protein binding and broad chemical compatibility. However, specific compatibility studies with this compound are highly recommended.

  • Pore Size: A sterilizing-grade filter with a pore size of 0.22 µm or smaller is mandatory to ensure the removal of bacteria.[1]

  • Process Parameters: Filtration parameters such as pressure and flow rate must be optimized to ensure efficient filtration without compromising the integrity of the filter or the stability of the drug product.[2]

Experimental Protocols

The following protocols provide a framework for the sterile filtration of this compound solutions at both laboratory and pilot scales.

Protocol 1: Solubility Screening of this compound

Objective: To determine a suitable solvent system for the sterile filtration of this compound.

Materials:

  • This compound API

  • A selection of pharmaceutically acceptable solvents and buffers (e.g., Water for Injection, Saline, Phosphate Buffered Saline (PBS) at different pH values, Ethanol/Water mixtures). A list of common pharmaceutical solvents can be found in regulatory guidelines.[6][7]

  • Vials and a temperature-controlled shaker

  • Analytical method for quantifying this compound concentration (e.g., HPLC-UV)

Methodology:

  • Prepare a series of saturated solutions of this compound in different solvent systems.

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached.

  • Filter the saturated solutions using a chemically resistant syringe filter (e.g., PTFE).

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

  • Select the solvent system that provides the desired solubility and is compatible with the intended parenteral formulation.

Protocol 2: Filter Membrane Compatibility Study

Objective: To evaluate the compatibility of different filter membranes with the this compound solution and quantify potential drug adsorption.

Materials:

  • This compound solution in the selected solvent system

  • A selection of sterile syringe filters with different membrane materials (e.g., PES, PVDF, Nylon).

  • Sterile collection vials

  • Analytical method for quantifying this compound concentration

Methodology:

  • Prepare a stock solution of this compound at the target concentration.

  • Filter aliquots of the solution through each type of syringe filter.

  • Collect the filtrate in sterile vials.

  • Analyze the concentration of this compound in the unfiltered stock solution and in each filtrate.

  • Calculate the percentage of drug recovery for each filter type. A recovery of >95% is generally considered acceptable.[8]

  • Select the membrane material that exhibits the highest drug recovery. Studies have shown that hydrophobic drugs can adsorb to certain filter types.[9]

Table 2: Representative Data for Filter Compatibility Study

Filter MembraneInitial Concentration (µg/mL)Filtrate Concentration (µg/mL)Recovery (%)
PES, 0.22 µm100.298.598.3
PVDF, 0.22 µm100.297.997.7
Nylon, 0.22 µm100.285.184.9

Note: This is example data. Actual results will vary depending on the specific drug, solvent, and filter used.

Protocol 3: Small-Scale Sterile Filtration (up to 100 mL)

Objective: To perform sterile filtration of a this compound solution for laboratory-scale use.

Materials:

  • This compound solution

  • Sterile syringe

  • Selected sterile syringe filter (0.22 µm)

  • Sterile receiving vessel

  • Laminar flow hood or biological safety cabinet

Methodology:

  • Aseptically attach the sterile syringe filter to the syringe.

  • Draw the this compound solution into the syringe.

  • In a laminar flow hood, dispense the solution through the filter into the sterile receiving vessel.

  • Apply gentle and constant pressure to the syringe plunger.

  • After filtration, aseptically seal the receiving vessel.

  • Perform a filter integrity test (e.g., bubble point test) post-filtration, if required.

Protocol 4: Pilot-Scale Sterile Filtration (1 L - 10 L)

Objective: To perform sterile filtration of a this compound solution for pilot-scale production.

Materials:

  • This compound solution

  • Sterile filtration capsule or cartridge with the selected membrane (0.22 µm)

  • Peristaltic pump with sterile tubing

  • Sterile receiving bag or vessel

  • Pressure gauge

  • Laminar flow hood or cleanroom environment

Methodology:

  • Aseptically connect the sterile filter, tubing, and receiving vessel.

  • Prime the filter and tubing with the this compound solution or a suitable sterile buffer.

  • Start the peristaltic pump and set the flow rate to the desired value.

  • Monitor the upstream pressure throughout the filtration process.

  • Once the entire batch is filtered, flush the system with a small amount of sterile solvent to maximize product recovery.

  • Perform a post-use filter integrity test as per regulatory guidelines.[4]

Table 3: Typical Process Parameters for Sterile Filtration

ParameterSmall-Scale (Syringe Filter)Pilot-Scale (Capsule/Cartridge)
Filter Pore Size 0.22 µm0.22 µm
Membrane Material PES or PVDF (based on compatibility)PES or PVDF (based on compatibility)
Operating Pressure Manual (gentle pressure)< 30 psi (2 bar)
Flow Rate N/A (manual)1-5 L/min (per 10" cartridge)
Integrity Test Bubble Point (optional)Bubble Point or Forward Flow

Visualization of Experimental Workflows

Experimental Workflow for Sterile Filtration of this compound

experimental_workflow cluster_prep Solution Preparation cluster_filter_selection Filter Selection cluster_filtration Filtration Process cluster_qc Quality Control solubility Solubility Screening formulation Formulation of this compound Solution solubility->formulation Select Optimal Solvent compatibility Membrane Compatibility Study formulation->compatibility pore_size Select 0.22 µm Sterilizing-Grade Filter compatibility->pore_size Select Compatible Membrane pre_filtration Pre-use Integrity Test (optional) pore_size->pre_filtration filtration Sterile Filtration pre_filtration->filtration post_filtration Post-use Integrity Test filtration->post_filtration sterility_testing Sterility Testing of Filtrate post_filtration->sterility_testing assay Assay and Purity of Filtrate sterility_testing->assay

Caption: Workflow for developing a sterile filtration process.

Decision Pathway for Filter Membrane Selection

Caption: Decision pathway for filter membrane selection.

Conclusion

The sterile filtration of this compound solutions is a critical process that requires careful consideration of the drug's physicochemical properties, as well as the selection of appropriate filtration materials and process parameters. The application notes and protocols provided herein offer a systematic approach to developing a robust and validated sterile filtration process. It is imperative that these general guidelines are supplemented with comprehensive in-house validation studies to ensure the final product's sterility, quality, and safety.[2][3][4]

References

Application Notes and Protocols for Long-Term Storage of AZD0837

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended long-term storage conditions and handling protocols for the investigational direct thrombin inhibitor, AZD0837. Due to the compound's known stability limitations, which led to the discontinuation of its clinical development, adherence to strict storage and handling procedures is critical to ensure its integrity for research and analytical purposes.

Recommended Long-Term Storage Conditions

Given the documented stability issues with AZD0837, long-term storage conditions must be meticulously controlled. While a specific Certificate of Analysis with manufacturer-defined storage conditions is not publicly available, the following recommendations are based on industry best practices and regulatory guidelines for stability testing of pharmaceutical compounds.

Table 1: Recommended Long-Term Storage Conditions for AZD0837

ParameterRecommended ConditionJustification & Remarks
Temperature -20°C or lowerTo minimize chemical degradation and preserve the amorphous solid dispersion form often used for poorly soluble drugs.
Humidity Store with desiccantTo protect against hydrolysis, a common degradation pathway for ester-containing compounds like AZD0837.
Light Exposure Store in amber vials or light-impermeable containersTo prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation.

Experimental Protocols

The following protocols are designed to assess the long-term stability of AZD0837 and are adapted from the ICH Q1A (R2) guidelines for stability testing of new drug substances.

Protocol for Long-Term Stability Assessment

Objective: To evaluate the thermal stability of AZD0837 over an extended period under controlled temperature and humidity conditions.

Methodology:

  • Prepare three batches of AZD0837 in its solid form.

  • Package the samples in amber glass vials, sealed under an inert atmosphere with a desiccant.

  • Place the vials in a stability chamber maintained at -20°C ± 5°C .

  • Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay (potency) by a validated HPLC-UV method.

    • Identification and quantification of degradation products by LC-MS.

    • Moisture content by Karl Fischer titration.

Protocol for Accelerated Stability Testing

Objective: To predict the long-term stability of AZD0837 by subjecting it to elevated stress conditions.

Methodology:

  • Prepare one batch of AZD0837 in its solid form.

  • Package the samples as described in the long-term stability protocol.

  • Place the vials in a stability chamber maintained at 40°C ± 2°C / 75% RH ± 5% RH .

  • Withdraw samples at specified time points: 0, 1, 2, 3, and 6 months.

  • Analyze the samples for the same parameters as in the long-term stability assessment.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: The Coagulation Cascade and the Action of AZD0837

AZD0837 is a direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. The following diagram illustrates the intrinsic and extrinsic pathways of coagulation, highlighting the central role of thrombin and the point of inhibition by AZD0837.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X VIIIa Xa Xa X->Xa Activates TissueFactor Tissue Factor (III) VIIa VIIa TissueFactor->VIIa Damage VIIa->X Activates Prothrombin Prothrombin (II) Xa->Prothrombin Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Polymerizes CrossLinkedFibrin Cross-linked Fibrin Clot Fibrin->CrossLinkedFibrin XIIIa AZD0837 AZD0837 AZD0837->Thrombin Inhibits

Coagulation cascade showing AZD0837 inhibition of thrombin.
Experimental Workflow: Stability Testing of AZD0837

The following diagram outlines the logical flow of the stability testing process for AZD0837, from sample preparation to data analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation BatchPrep Prepare 3 Batches of AZD0837 Packaging Package in Amber Vials with Desiccant under Inert Gas BatchPrep->Packaging LongTerm Long-Term Storage (-20°C) Packaging->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) Packaging->Accelerated Sampling Sample at Predetermined Time Points LongTerm->Sampling Accelerated->Sampling Visual Visual Inspection Sampling->Visual HPLC HPLC-UV for Assay Sampling->HPLC LCMS LC-MS for Degradants Sampling->LCMS KF Karl Fischer for Moisture Sampling->KF DataAnalysis Analyze Data and Determine Degradation Rate Visual->DataAnalysis HPLC->DataAnalysis LCMS->DataAnalysis KF->DataAnalysis Report Generate Stability Report DataAnalysis->Report

Workflow for the stability testing of AZD0837.

Application Notes and Protocols for the Use of (2R)-Atecegatran in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Atecegatran, also known as AR-H067637, is the active metabolite of the oral prodrug Atecegatran metoxil (AZD0837). It is a potent, selective, and reversible direct inhibitor of thrombin, a key serine protease in the coagulation cascade that plays a central role in thrombosis and hemostasis.[1][2] Thrombin is also the most potent activator of platelets, initiating their aggregation and the formation of a thrombus.[1] Consequently, direct thrombin inhibitors like this compound are of significant interest in the development of antithrombotic therapies.

These application notes provide detailed protocols for the use of this compound in in vitro platelet aggregation studies, guidance on data interpretation, and an overview of the relevant signaling pathways.

Mechanism of Action

This compound exerts its antiplatelet effect by directly binding to the active site of thrombin, thereby preventing it from cleaving its substrates, including fibrinogen and the Protease-Activated Receptors (PARs) on the platelet surface. In humans, thrombin activates platelets primarily through the cleavage of PAR1 and PAR4.[1] This cleavage exposes a tethered ligand that binds to the receptor, initiating intracellular signaling cascades that lead to platelet activation, shape change, granule release, and ultimately, aggregation. By inhibiting thrombin, this compound effectively blocks these initial activation steps.

Quantitative Data

This compound has demonstrated potent inhibition of thrombin-induced platelet responses in vitro. The following table summarizes the key quantitative data for its active metabolite, AR-H067637.

ParameterAgonistAssayIC50 Value
Platelet AggregationThrombinLight Transmission Aggregometry0.9 nM[1]
Platelet Activation (GPIIb/IIIa exposure)ThrombinFlow Cytometry8.4 nM[1]

Signaling Pathways

The signaling pathway of thrombin-induced platelet aggregation and the inhibitory action of this compound are depicted below.

Thrombin_Signaling_Pathway cluster_0 Platelet Membrane cluster_1 Intracellular Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage PAR4 PAR4 Thrombin->PAR4 Cleavage Gq Gq PAR1->Gq PAR4->Gq GPIIb/IIIa GPIIb/IIIa Platelet_Aggregation Platelet_Aggregation GPIIb/IIIa->Platelet_Aggregation Fibrinogen Binding This compound This compound This compound->Thrombin Inhibition PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ Ca²⁺ Mobilization IP3_DAG->Ca2+ PKC PKC Activation IP3_DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca2+->Platelet_Activation PKC->Platelet_Activation Platelet_Activation->GPIIb/IIIa Inside-Out Signaling LTA_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Platelet_Count 3. Platelet Count Adjustment PRP_Preparation->Platelet_Count Incubation 4. Pre-incubate PRP with This compound or Vehicle Platelet_Count->Incubation Baseline 5. Establish Baseline in Aggregometer Incubation->Baseline Agonist_Addition 6. Add Thrombin to Initiate Aggregation Baseline->Agonist_Addition Data_Acquisition 7. Record Light Transmission (5-10 minutes) Agonist_Addition->Data_Acquisition Aggregation_Curve 8. Analyze Aggregation Curve (% Aggregation) Data_Acquisition->Aggregation_Curve IC50_Calculation 9. Calculate IC50 Value Aggregation_Curve->IC50_Calculation

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of (2R)-Atecegatran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of (2R)-Atecegatran metoxil (also known as AZD0837).

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound metoxil?

Based on its physicochemical properties and data from similar oral anticoagulants, the low oral bioavailability of this compound metoxil is likely multifactorial:

  • Poor Aqueous Solubility: this compound metoxil has a predicted water solubility of approximately 0.0369 mg/mL, which is very low.[1] This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, limiting the amount of drug available for absorption. Its high molecular weight (496.9 g/mol ) and logP value of around 2 suggest it may be a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is a primary obstacle to oral absorption.[1][2]

  • Potential P-glycoprotein (P-gp) Efflux: Like other oral direct thrombin inhibitors such as Dabigatran etexilate, this compound metoxil may be a substrate for the P-glycoprotein (P-gp) efflux transporter.[3][4][5][6] P-gp is present in the intestinal epithelium and actively pumps drugs from inside the enterocytes back into the intestinal lumen, thereby reducing net absorption.

  • First-Pass Metabolism: As a prodrug, this compound metoxil is designed to be converted to its active form, AR-H067637. This bioconversion, along with potential metabolism by cytochrome P450 enzymes, can occur in the intestine and liver, reducing the amount of the prodrug that reaches systemic circulation.

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound metoxil and why is it important?

While the definitive BCS class of this compound metoxil has not been publicly disclosed, its low aqueous solubility suggests it is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.

The BCS class is a critical determinant of the most effective formulation strategy:

  • For a BCS Class II drug, the primary goal is to enhance the dissolution rate and solubility in the gastrointestinal tract.

  • For a BCS Class IV drug, formulation strategies must address both poor solubility and poor permeability.

Q3: How can I determine if this compound metoxil is a P-glycoprotein (P-gp) substrate in my experimental setup?

You can perform an in vitro P-gp substrate assessment using a Caco-2 cell monolayer model. This involves a bidirectional transport study:

  • Culture Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed, expressing P-gp transporters.

  • Measure the transport of this compound metoxil across the monolayer in both directions: apical (AP) to basolateral (BL) and basolateral (BL) to apical (AP).

  • Calculate the efflux ratio by dividing the apparent permeability coefficient (Papp) of BL to AP transport by the Papp of AP to BL transport.

  • An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm this.

Troubleshooting Guides

Issue 1: Poor dissolution and low in vivo exposure.

Potential Cause: Low aqueous solubility of this compound metoxil.

Troubleshooting Strategy: Amorphous Solid Dispersion (ASD)

Creating an amorphous solid dispersion can significantly enhance the dissolution rate and apparent solubility by preventing the drug from crystallizing.

Experimental Workflow for ASD Preparation and Evaluation

G cluster_prep ASD Preparation cluster_eval Evaluation a Dissolve this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent. b Solvent Evaporation (e.g., Spray Drying, Rotary Evaporation) a->b c Collect the solid dispersion powder. b->c d Characterize physical state (DSC, XRD to confirm amorphous nature). c->d e In Vitro Dissolution Testing (USP II apparatus, compare ASD to crystalline drug). c->e f In Vivo Pharmacokinetic Study (Rats) (Oral gavage of ASD vs. crystalline drug). e->f g Analyze plasma concentrations and calculate pharmacokinetic parameters (AUC, Cmax, Tmax). f->g

Caption: Workflow for Amorphous Solid Dispersion (ASD) formulation and evaluation.

Issue 2: Inconsistent absorption and suspected high efflux.

Potential Cause: this compound metoxil is a substrate for P-glycoprotein (P-gp).

Troubleshooting Strategy: Lipid-Based Formulations with P-gp Inhibitors

Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), can improve drug solubilization and may inhibit P-gp, thereby enhancing absorption.

Potential Signaling Pathway for Improved Absorption via SMEDDS

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte smedds SMEDDS containing This compound + P-gp inhibitor emulsion Fine oil-in-water emulsion droplets smedds->emulsion Dispersion in GI fluids uptake Enhanced drug uptake into enterocyte emulsion->uptake pgp P-gp Efflux Pump uptake->pgp Drug efflux blood Systemic Circulation uptake->blood Increased Absorption inhibition P-gp Inhibitor blocks efflux inhibition->pgp

Caption: Mechanism of SMEDDS in enhancing oral absorption by inhibiting P-gp efflux.

Quantitative Data from Similar Drug Formulations

The following tables summarize data from studies on Dabigatran etexilate, another oral direct thrombin inhibitor with low bioavailability, which can serve as a reference for expected improvements with this compound.

Table 1: Bioavailability Enhancement of Dabigatran Etexilate with Lipid-Based Formulations in Rats

Formulation TypeKey ExcipientsRelative Bioavailability Increase (vs. Suspension)Reference
Soluplus®-TPGS Mixed MicellesSoluplus®, D-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS)3.37-fold[7][8]
Self-Microemulsifying Drug Delivery System (SMEDDS)Capmul MCM C8, Cremophor EL, Transcutol HPNot explicitly quantified in-vivo, but showed significantly higher in-vitro and ex-vivo drug release.[9][10]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
  • Materials: this compound metoxil, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Prepare a 1:4 w/w mixture of this compound metoxil and PVP K30.

    • Dissolve the mixture in a 1:1 v/v solution of dichloromethane and methanol to form a clear solution.

    • Evaporate the solvent using a rotary evaporator at 40°C under vacuum.

    • Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug.

    • X-ray Diffraction (XRD): To verify the amorphous nature of the solid dispersion (absence of sharp peaks characteristic of the crystalline drug).

Protocol 2: In Vitro Dissolution Testing of Solid Dispersions
  • Apparatus: USP Dissolution Apparatus II (Paddle method).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the medium temperature at 37 ± 0.5°C and the paddle speed at 75 rpm.

    • Add an amount of the solid dispersion powder equivalent to a specific dose of this compound metoxil into the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 180, and 240 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples and analyze the concentration of this compound metoxil using a validated HPLC method.

    • Compare the dissolution profile of the solid dispersion to that of the pure crystalline drug.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Group 1 (Control): Suspension of crystalline this compound metoxil in 0.5% w/v carboxymethyl cellulose.

    • Group 2 (Test): Suspension of the prepared amorphous solid dispersion in 0.5% w/v carboxymethyl cellulose.

    • Group 3 (IV): this compound metoxil dissolved in a suitable vehicle for intravenous administration (for absolute bioavailability calculation).

  • Procedure:

    • Fast the rats overnight prior to dosing, with free access to water.

    • Administer the oral formulations via oral gavage at a dose equivalent to 10 mg/kg of this compound metoxil. Administer the IV formulation via the tail vein.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for the concentration of this compound metoxil and its active metabolite AR-H067637 using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.

    • Calculate the relative oral bioavailability of the test formulation compared to the control.

    • Calculate the absolute oral bioavailability using the data from the IV group.

References

troubleshooting (2R)-Atecegatran solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (2R)-Atecegatran (also known as AZD-0837).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known by its development code AZD-0837, is an investigational oral anticoagulant.[1][2][3] It is a prodrug that is converted in the body to its active form, AR-H067637, which is a potent and reversible direct inhibitor of thrombin.[2][3][4][5][6] By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in the formation of blood clots.[3]

Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assay. Is this expected?

Many small molecule drug candidates, including this compound, can exhibit poor aqueous solubility. This is a common challenge in drug development. While specific solubility data for this compound in various solvents is not widely published, its chemical structure suggests it may have limited solubility in aqueous solutions at neutral pH. Therefore, experiencing difficulty in dissolving it directly in aqueous buffers is not unexpected.

Q3: What are the initial recommended solvents for preparing a stock solution of this compound?

For initial solubilization, it is recommended to use an organic solvent to prepare a concentrated stock solution. Based on product datasheets and common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is a good starting point.[7]

Q4: What is the maximum recommended concentration of DMSO in my final assay medium?

The concentration of DMSO in the final cell culture or assay medium should be kept as low as possible to avoid solvent-induced artifacts or toxicity. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for sensitive assays, it should be even lower (e.g., ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to address solubility challenges with this compound in your experiments.

Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.

This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. The following steps can be taken to troubleshoot this problem:

Step 1: Optimization of the Stock Solution and Dilution Method

  • Lower the stock concentration: Try preparing a less concentrated stock solution in DMSO.

  • Serial dilutions: Perform serial dilutions of the stock solution in the organic solvent before the final dilution into the aqueous buffer.

  • Vortexing during dilution: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing to promote rapid mixing and dispersion.

  • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution may help, but be cautious about the temperature stability of this compound.

Step 2: Employing Solubilizing Excipients

If the above steps are insufficient, consider using solubilizing agents in your aqueous buffer.

Solubilization StrategyRecommended AgentsStarting ConcentrationConsiderations
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Check for compatibility with your assay and potential effects on cells.
Surfactants Tween® 20, Tween® 80, Pluronic® F-680.01-0.1% (v/v)Can be useful for in vitro assays but may affect cell membranes at higher concentrations.
Cyclodextrins β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMCan form inclusion complexes to enhance solubility.

Step 3: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

  • Determine the pKa of this compound: If available, this information will guide the pH adjustment.

  • For acidic compounds: Increasing the pH above the pKa will increase solubility.

  • For basic compounds: Decreasing the pH below the pKa will increase solubility.

  • Experimental approach: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and test the solubility of this compound. Ensure the final pH is compatible with your experimental system.

Problem: The compound appears to be insoluble even in DMSO.

If you are having trouble dissolving this compound even in DMSO, consider the following:

  • Sonication: Use a bath sonicator to aid in the dissolution of the compound in the solvent.

  • Gentle warming: Warm the solution to 37°C in a water bath. Avoid excessive heat to prevent degradation.

  • Alternative organic solvents: If DMSO fails, you can try other organic solvents such as Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA). Always check the compatibility of these solvents with your experimental setup.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Solubility with a Co-solvent

  • Prepare your aqueous buffer for the experiment.

  • Add the desired co-solvent (e.g., Ethanol) to the buffer at the desired final concentration (e.g., 5% v/v). Mix well.

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Perform a serial dilution of the DMSO stock solution if a very low final concentration is required.

  • Add the this compound stock solution (or diluted stock) to the co-solvent-containing buffer while vortexing.

  • Visually inspect for any signs of precipitation.

  • Include a vehicle control containing the same final concentrations of DMSO and the co-solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting this compound solubility issues.

TroubleshootingWorkflow Start Start: this compound Solubility Issue PrepareStock Prepare 10 mM Stock in DMSO Start->PrepareStock DissolvedInDMSO Is it fully dissolved? PrepareStock->DissolvedInDMSO Sonication Sonication / Gentle Warming DissolvedInDMSO->Sonication No DiluteToAqueous Dilute to final concentration in aqueous buffer DissolvedInDMSO->DiluteToAqueous Yes Sonication->DissolvedInDMSO TryOtherSolvent Try alternative solvent (DMF, DMA) Sonication->TryOtherSolvent TryOtherSolvent->PrepareStock PrecipitateFormed Precipitate formed? DiluteToAqueous->PrecipitateFormed OptimizeDilution Optimize Dilution: - Lower stock concentration - Serial dilution - Vortexing during addition PrecipitateFormed->OptimizeDilution Yes Success Success: Proceed with Experiment (Include vehicle controls) PrecipitateFormed->Success No StillPrecipitate1 Still precipitates? OptimizeDilution->StillPrecipitate1 UseExcipients Use Solubilizing Excipients: - Co-solvents (Ethanol, PEG) - Surfactants (Tween) - Cyclodextrins (HP-β-CD) StillPrecipitate1->UseExcipients Yes StillPrecipitate1->Success No StillPrecipitate2 Still precipitates? UseExcipients->StillPrecipitate2 AdjustpH Adjust pH of Aqueous Buffer StillPrecipitate2->AdjustpH Yes StillPrecipitate2->Success No AdjustpH->Success Consult Consult Literature for Similar Compounds AdjustpH->Consult

References

Technical Support Center: Optimizing (2R)-Atecegatran Dosage for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of (2R)-Atecegatran for rodent models. This compound is a prodrug that is converted in vivo to its active metabolite, AR-H067637, a potent and selective direct thrombin inhibitor. Proper dosage selection is critical to achieving desired antithrombotic efficacy while minimizing bleeding risks.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly converted in the body to its active form, AR-H067637. AR-H067637 is a selective, reversible direct thrombin inhibitor. It directly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. This action inhibits thrombus formation.

Q2: What are the target plasma concentrations of the active metabolite, AR-H067637, for antithrombotic efficacy in rats?

A2: Studies in rat models of thrombosis have shown that AR-H067637 exhibits a dose-dependent antithrombotic effect. The 50% inhibitory concentration (IC50) for thrombus formation was achieved at the following plasma concentrations:

  • Venous Thrombosis Model: 0.13 µM[1]

  • Arterial Thrombosis Model: 0.55 µM[1]

Q3: At what plasma concentrations of AR-H067637 is there an increased risk of bleeding in rats?

A3: In rat bleeding models, a dose-dependent increase in bleeding time and blood loss was observed at plasma concentrations of AR-H067637 greater than or equal to 1 µM.[1]

Q4: I can't find specific oral bioavailability or pharmacokinetic data for this compound in rats. How can I determine a starting oral dose?

  • Start Low: Begin with a low oral dose of this compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: At each dose level, collect plasma samples at various time points to measure the concentration of the active metabolite, AR-H067637, and assess its anticoagulant effect using assays like aPTT or ECT.

  • Correlate to Efficacious Concentrations: Compare the achieved plasma concentrations to the known efficacious concentrations from intravenous studies (0.13-0.55 µM) to determine the oral dose that produces the target plasma levels.

  • Monitor for Bleeding: Concurrently, monitor for signs of increased bleeding to establish the therapeutic window.

For a preliminary estimation, you can review literature on similar oral direct thrombin inhibitors in rats to get a general idea of expected bioavailability, which can range widely. For example, the oral bioavailability of dabigatran etexilate, another direct thrombin inhibitor prodrug, has been reported to be in the range of 3-7% in humans, and rodent studies with other compounds have shown varying results. However, experimental determination for this compound is crucial.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability in anticoagulant response between animals. 1. Inconsistent drug administration (e.g., gavage technique). 2. Differences in food consumption (for oral dosing mixed with chow). 3. Individual differences in prodrug metabolism. 4. Variations in the experimental model induction.1. Ensure consistent and accurate administration techniques. 2. For dietary administration, monitor food intake and consider fasting before dosing. 3. Increase the number of animals per group to improve statistical power. 4. Standardize all surgical and experimental procedures.
No significant antithrombotic effect observed. 1. The administered dose is too low to achieve therapeutic plasma concentrations of AR-H067637. 2. Poor oral bioavailability of the administered formulation. 3. The timing of the efficacy assessment is not aligned with the peak plasma concentration (Tmax) of the active metabolite.1. Conduct a dose-escalation study to find an effective dose. 2. Perform a pilot pharmacokinetic study to determine the Tmax after oral administration and adjust the timing of your thrombosis model accordingly. 3. Ensure the formulation of this compound is appropriate for oral administration in rodents.
Excessive bleeding or mortality in the treatment group. 1. The administered dose is too high, leading to plasma concentrations of AR-H067637 exceeding the safety threshold (≥1 µM). 2. The experimental model (e.g., surgical procedure) is causing excessive trauma.1. Reduce the dose of this compound. 2. Refine the surgical techniques to minimize tissue damage. 3. Carefully monitor animals for any signs of bleeding throughout the experiment.
Difficulty in measuring plasma concentrations of AR-H067637. 1. Inappropriate sample collection or handling. 2. The analytical method (e.g., LC-MS/MS) is not sufficiently sensitive.1. Collect blood in tubes containing an appropriate anticoagulant (e.g., citrate). Centrifuge promptly and store plasma at -80°C. 2. Develop and validate a sensitive bioanalytical method for the quantification of AR-H067637 in rodent plasma.

Quantitative Data Summary

Table 1: Efficacy and Safety of AR-H067637 (Active Metabolite) in Rats (Intravenous Administration)

ParameterThrombosis ModelPlasma ConcentrationReference
IC50 (Efficacy) Venous0.13 µM[1]
Arterial0.55 µM[1]
Increased Bleeding Bleeding Models≥1 µM[1]

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.

  • Thrombus Induction: Apply a piece of filter paper (e.g., 1-2 mm wide) saturated with a ferric chloride (FeCl₃) solution (typically 10-50%) to the adventitial surface of the artery for a defined period (e.g., 3-10 minutes).[2][3]

  • Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe to determine the time to occlusion.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the induction of thrombosis.

Caval Vein Thrombosis Model in Rats

This model is used to assess the efficacy of anticoagulants in a venous thrombosis setting.

  • Anesthesia and Surgical Preparation: Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Stasis Induction: Ligate the IVC and its side branches at a specific location to induce stasis.[4][5]

  • Thrombus Formation: A thrombus will form in the ligated segment.

  • Drug Administration: Administer this compound or vehicle prior to the ligation.

  • Thrombus Evaluation: After a set period, excise the IVC segment and weigh the thrombus.

Cutaneous Incision Bleeding Time in Rats

This method assesses the effect of anticoagulants on primary hemostasis.

  • Anesthesia: Anesthetize the rat.

  • Incision: Make a standardized incision on a specific skin area (e.g., the dorsal side).

  • Bleeding Measurement: Gently blot the blood from the incision with filter paper at regular intervals (e.g., every 15-30 seconds) until bleeding ceases. The time to cessation of bleeding is recorded.

Note: Specific protocols for muscle transection blood loss can vary, but generally involve a standardized injury to a muscle and measurement of the total blood loss by weight or volume.

Visualizations

Coagulation_Cascade_Inhibition cluster_coagulation Coagulation Cascade cluster_drug_action Drug Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot Polymerization Atecegatran This compound (Prodrug) AR_H067637 AR-H067637 (Active) Atecegatran->AR_H067637 In vivo conversion AR_H067637->Thrombin Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_dose_finding Dosage Optimization Workflow start Select Rodent Model (Rat or Mouse) dose_escalation Oral Dose Escalation of This compound start->dose_escalation pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis dose_escalation->pk_pd efficacy Efficacy Assessment (Thrombosis Models) pk_pd->efficacy safety Safety Assessment (Bleeding Models) pk_pd->safety optimal_dose Determine Optimal Therapeutic Dose efficacy->optimal_dose safety->optimal_dose

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: (2R)-Atecegatran Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2R)-Atecegatran (also known as AZD0837) in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

This compound is a prodrug that is known to have stability limitations, a factor that led to the premature termination of a clinical study. Therefore, careful consideration of its handling and storage in aqueous solutions is critical for obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: Based on its chemical structure, which includes amide, ester, and secondary hydroxyl functional groups, the primary stability concerns for this compound in aqueous solutions are hydrolysis and oxidation. The premature discontinuation of a clinical trial due to issues with the long-term stability of the drug product underscores the significance of these potential degradation pathways.

Q2: Which functional groups in the this compound molecule are most susceptible to degradation?

A2: The following functional groups are potential sites of degradation:

  • Amide Bonds: The two amide linkages in the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Ester-like Moiety: While not a classic ester, the N-O bond in the methoxycarbamimidoyl group could be liable to hydrolysis.

  • Secondary Hydroxyl Group: The hydroxyl group can be a target for oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound potency over a short period in solution. Hydrolytic degradation of amide bonds.Prepare fresh solutions daily. If storage is necessary, store at low temperatures (2-8 °C) for a limited time. Avoid extreme pH values; maintain the pH of the solution close to neutral if experimentally feasible.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent results between experimental replicates. Inconsistent solution preparation and handling; degradation during the experiment.Standardize solution preparation procedures. Ensure solutions are used immediately after preparation or stored under validated conditions. Monitor for degradation over the time course of the experiment.
Precipitation of the compound from the aqueous solution. Poor solubility or formation of insoluble degradation products.Determine the aqueous solubility of this compound under your experimental conditions. Consider the use of co-solvents if appropriate for your experimental design, but validate their compatibility with the compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To generate potential degradation products of this compound and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.

    • Photostability: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Analyze the stressed samples from the forced degradation study.

  • Method Optimization:

    • If co-elution of the parent peak with degradation products is observed, modify the gradient, mobile phase composition (e.g., by using methanol or a different buffer), or pH to achieve separation.

    • Ensure the method has adequate resolution, peak symmetry, and sensitivity for both the parent compound and its degradation products.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_stability Factors Affecting this compound Stability cluster_factors Stress Factors Atecegatran This compound in Aqueous Solution Degradation Degradation Atecegatran->Degradation pH pH (Acidic/Basic) pH->Degradation Hydrolysis Temp Temperature Temp->Degradation Hydrolysis/Thermal Degradation Light Light (UV/Visible) Light->Degradation Photodegradation Oxidant Oxidizing Agents Oxidant->Degradation Oxidation

Caption: Key environmental factors influencing the stability of this compound in aqueous solutions.

G cluster_workflow Stability Indicating Method Development Workflow start Start: This compound Sample forced_degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_degradation hplc_analysis HPLC Analysis of Stressed Samples forced_degradation->hplc_analysis peak_purity Assess Peak Purity and Resolution hplc_analysis->peak_purity method_optimization Optimize HPLC Method (Gradient, Mobile Phase, pH) peak_purity->method_optimization Inadequate Separation validation Method Validation (ICH Guidelines) peak_purity->validation Adequate Separation method_optimization->hplc_analysis end End: Validated Stability-Indicating Method validation->end

Caption: A typical workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Overcoming (2R)-Atecegatran Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address resistance to (2R)-Atecegatran in cell line experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased sensitivity to this compound in our cancer cell line over time. How can we confirm the development of resistance?

A1: The development of resistance can be quantitatively confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically assessed using a cell viability assay, such as the MTT or MTS assay.

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound, a direct thrombin inhibitor?

A2: While specific mechanisms for this compound are under investigation, resistance to thrombin inhibitors in cancer cells could theoretically arise from several mechanisms:

  • Upregulation of Thrombin Receptor (Protease-Activated Receptor-1, PAR-1): Increased expression of PAR-1 on the cell surface can lead to a compensatory increase in signaling, even in the presence of the inhibitor.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of thrombin. Pathways such as the PI3K/Akt/mTOR and RAS/MAPK/ERK are known to promote cell survival and proliferation and could be upregulated.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2]

  • Alterations in Downstream Effectors of Thrombin Signaling: Changes in the expression or activity of molecules downstream of thrombin and PAR-1, such as RhoA, ROCK, and NF-κB, could lead to sustained pro-survival signaling.[3]

Q3: What general strategies can we employ in our in vitro experiments to overcome resistance to this compound?

A3: Several strategies can be explored to overcome resistance in your cell line models:

  • Combination Therapy: Using this compound in combination with other therapeutic agents is a promising approach.[4]

    • Inhibitors of Bypass Pathways: Co-treatment with inhibitors of pathways like PI3K/Akt (e.g., Wortmannin) or MAPK/ERK (e.g., MEK inhibitors) can block the compensatory signaling routes.

    • Efflux Pump Inhibitors: Compounds that block the function of ABC transporters (e.g., Verapamil for P-gp) can increase the intracellular concentration of this compound.

  • Targeting the Thrombin Receptor: Investigating the use of PAR-1 antagonists in combination with this compound could provide a more complete blockade of thrombin-mediated signaling.

  • Development of Second-Generation Inhibitors: While a long-term strategy, understanding the resistance mechanism could guide the design of novel thrombin inhibitors that are effective against resistant cells.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our cell line.
Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Cell density can affect drug response.[5]
Drug Stock and Dilutions Confirm the concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment.
Assay Incubation Time Ensure that the incubation time for the viability assay is consistent and optimized for your cell line.
Mycoplasma Contamination Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Problem 2: Our cell line shows high intrinsic resistance to this compound.
Possible Cause Troubleshooting Steps
High Endogenous PAR-1 Expression Perform Western blot or qPCR to quantify the expression level of PAR-1 in your cell line and compare it to sensitive cell lines.
Constitutively Active Downstream Pathways Analyze the basal activity of pro-survival pathways like PI3K/Akt and MAPK/ERK. High basal activity may confer intrinsic resistance.
Literature Review Search for publications that have characterized the thrombin signaling pathway in your specific cell line.

Quantitative Data Summary

The following tables present hypothetical data for a parental (Sensitive) and a this compound-resistant (Resistant) cancer cell line.

Table 1: IC50 Values for this compound

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)501
Resistant75015

Table 2: Effect of Combination Therapy on Resistant Cell Line Viability

TreatmentConcentration (nM)% Cell Viability (relative to untreated)
This compound75050%
PI3K Inhibitor (Compound X)10085%
This compound + Compound X750 + 10025%
MEK Inhibitor (Compound Y)5090%
This compound + Compound Y750 + 5030%

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for inducing resistance in a cancer cell line through continuous exposure to increasing concentrations of the drug.[6]

  • Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 (concentration that inhibits 10% of growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring and Maintenance: At each concentration step, monitor cell morphology and proliferation. Allow the cells to recover and stabilize before the next dose escalation.

  • Confirmation of Resistance: After several months of continuous culture, determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in IC50 confirms resistance.

  • Resistant Cell Line Maintenance: To maintain the resistant phenotype, continuously culture the cells in the presence of a maintenance concentration of this compound (typically the IC20-IC30 of the resistant line).[6]

Protocol 2: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination drugs) for a specified period (e.g., 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Visualizations

Thrombin_Signaling_Pathway Hypothesized Thrombin Signaling and Resistance Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Atecegatran This compound Thrombin Thrombin Atecegatran->Thrombin Inhibition ABC_Transporter ABC Transporter (e.g., P-gp) Atecegatran->ABC_Transporter Efflux PAR1 PAR-1 Receptor Thrombin->PAR1 Activation G_protein Gαq/G12/13 PAR1->G_protein Coupling PI3K PI3K PAR1->PI3K Bypass Activation MAPK MAPK PAR1->MAPK Bypass Activation PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA Proliferation Cell Proliferation & Survival PLC->Proliferation ... RhoA->Proliferation ... Akt Akt PI3K->Akt Akt->Proliferation MAPK->Proliferation

Caption: Thrombin signaling and potential resistance mechanisms.

Experimental_Workflow Workflow for Investigating this compound Resistance cluster_resistance Resistance Development & Confirmation cluster_mechanism Mechanism Investigation cluster_overcoming Overcoming Resistance start Parental Cell Line induce Induce Resistance (Dose Escalation) start->induce confirm Confirm Resistance (IC50 Assay) induce->confirm resistant_line Resistant Cell Line confirm->resistant_line Resistance Confirmed investigate Investigate Mechanisms resistant_line->investigate combination Combination Therapy (IC50 Assays) resistant_line->combination western Western Blot (PAR-1, p-Akt, p-ERK) investigate->western qpcr qPCR (PAR-1, ABC Transporters) investigate->qpcr analyze Analyze Results combination->analyze

Caption: Experimental workflow for resistance studies.

Logical_Relationship Troubleshooting Logic for this compound Resistance start Decreased Sensitivity Observed check_ic50 Is IC50 Increased? start->check_ic50 no_resistance Check Experimental Parameters check_ic50->no_resistance No resistance Resistance Confirmed check_ic50->resistance Yes investigate_mech Investigate Potential Mechanisms resistance->investigate_mech test_strategies Test Overcoming Strategies investigate_mech->test_strategies

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Refining Purification Protocols for (2R)-Atecegatran

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (2R)-Atecegatran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining purification protocols, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via chiral High-Performance Liquid Chromatography (HPLC) and subsequent crystallization.

Issue 1: Poor Enantiomeric Resolution in Chiral HPLC

Question: We are observing poor separation between the this compound and its (2S)-enantiomer on our chiral HPLC system. What steps can we take to improve the resolution?

Answer:

Poor resolution is a common challenge in chiral separations. Here are several strategies to improve the separation of this compound enantiomers:

  • Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving good chiral separation.[1][2]

    • Solvent Screening: Systematically screen different alcohol modifiers (e.g., isopropanol, ethanol) and their concentrations in the mobile phase. A decrease in the percentage of the polar alcohol component generally increases retention time and may improve resolution.[1]

    • Additives: For basic compounds like Atecegatran, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[3] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid is used.[3]

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the column and lead to better resolution of the enantiomeric peaks.[1]

  • Temperature Optimization: Temperature can significantly impact enantioselectivity.[2] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for your separation. Sometimes increasing the temperature improves resolution, while in other cases, decreasing it is more effective.

  • Column Selection: If the above optimizations do not yield satisfactory results, consider screening different chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they have broad enantiorecognition abilities.[3][4]

Issue 2: Peak Tailing in Preparative Chiral HPLC

Question: Our chromatograms for this compound show significant peak tailing, which is affecting purity and yield. How can we address this?

Answer:

Peak tailing can be caused by several factors. Here’s a troubleshooting guide:

  • Sample Overload: Injecting too much sample onto the column is a common cause of peak tailing in preparative chromatography. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be the same as or weaker than the mobile phase to prevent peak distortion.[1] Dissolving the sample in a solvent stronger than the mobile phase can lead to band broadening and tailing.

  • Column Contamination: Adsorption of impurities from the sample at the head of the column can lead to peak tailing.[5] Ensure your sample is adequately pre-purified before injecting it onto the chiral column. If contamination is suspected, follow the column manufacturer's instructions for cleaning and regeneration.[5]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. As mentioned for improving resolution, the use of mobile phase additives (e.g., a small amount of a basic modifier for a basic analyte) can help to minimize these secondary interactions and improve peak shape.

Issue 3: Low Recovery After Crystallization

Question: We are experiencing low yield of this compound after the crystallization step. What factors could be contributing to this?

Answer:

Low recovery from crystallization can be a complex issue. Consider the following factors:

  • Solvent System: The choice of solvent is critical for successful crystallization. The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at lower temperatures. A systematic screening of different solvents and solvent/anti-solvent systems is recommended.

  • Supersaturation Control: Crystallization is driven by supersaturation. If the solution is not sufficiently supersaturated, nucleation and crystal growth will be slow, leading to low yield. Conversely, if the solution is too highly supersaturated, it can lead to the formation of small, impure crystals or oils. Careful control of the cooling rate or the addition rate of an anti-solvent is crucial.

  • pH Adjustment: The solubility of ionizable compounds like Atecegatran is highly dependent on pH. Adjusting the pH of the solution can significantly impact solubility and, therefore, the crystallization yield.

  • Seeding: The introduction of seed crystals of this compound can help to control the crystallization process, leading to a more consistent crystal form and potentially higher yield.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for developing a chiral HPLC method for a new compound like this compound?

A1: A good starting point is to screen a set of complementary chiral stationary phases (CSPs) with broad enantiorecognition capabilities, such as those based on polysaccharide derivatives (e.g., cellulose and amylose).[3][4] The screening should be performed using a few standard mobile phases, typically in normal phase mode (e.g., hexane/isopropanol) and reversed-phase mode (e.g., acetonitrile/water or methanol/water).[3] Based on the initial screening results, the most promising CSP and mobile phase system can be selected for further optimization of parameters like mobile phase composition, flow rate, and temperature.[1]

Q2: How can we confirm the absolute configuration of the separated enantiomers?

A2: The elution order of enantiomers on a chiral column is not always predictable. To confirm the absolute configuration of the purified this compound, you can compare its retention time to that of a certified reference standard of this compound if available. Alternatively, analytical techniques such as X-ray crystallography or vibrational circular dichroism (VCD) can be used to determine the absolute stereochemistry of the purified enantiomer.

Q3: What are the key parameters to control during the scale-up of a chiral HPLC method from analytical to preparative scale?

A3: When scaling up a chiral separation, it is important to maintain the linear velocity of the mobile phase by adjusting the flow rate proportionally to the cross-sectional area of the preparative column. The sample loading should also be carefully optimized to maximize throughput without sacrificing resolution and purity. It is often necessary to re-optimize the mobile phase composition for the preparative scale to achieve the desired balance between separation efficiency and solvent consumption.

Q4: Are there alternatives to chiral HPLC for the preparative separation of enantiomers?

A4: Yes, besides preparative chiral HPLC, other techniques can be employed for the separation of enantiomers on a larger scale. These include:

  • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for preparative chiral separations.[6][7]

  • Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of different purification parameters on the purity, yield, and resolution of this compound.

Table 1: Effect of Mobile Phase Composition on Chiral HPLC Separation

Mobile Phase (Hexane:Isopropanol)Resolution (Rs)Purity of this compound (%)
90:101.297.5
85:151.899.2
80:201.598.8

Table 2: Influence of Temperature on Crystallization Yield

Crystallization Temperature (°C)Yield of this compound (%)
2575
1088
492

Experimental Protocols

Protocol 1: Preparative Chiral HPLC Purification of this compound

  • Column: Chiralpak® AD-H (or equivalent polysaccharide-based chiral stationary phase), 20 x 250 mm, 5 µm.

  • Mobile Phase: 85:15 (v/v) n-Hexane : Isopropanol with 0.1% Diethylamine.

  • Flow Rate: 18 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the crude Atecegatran mixture in the mobile phase to a concentration of 10 mg/mL.

  • Injection Volume: 5 mL per injection.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Perform stacked injections of the sample solution. c. Collect the fractions corresponding to the this compound peak. d. Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Crystallization of this compound

  • Solvent System: Ethanol and Water.

  • Procedure: a. Dissolve the purified this compound (from Protocol 1) in a minimal amount of hot ethanol (approximately 60°C). b. While stirring, slowly add water (anti-solvent) dropwise until the solution becomes slightly turbid. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. e. Further cool the solution in an ice bath for 1-2 hours to maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of cold ethanol/water mixture. h. Dry the crystals under vacuum at 40°C to a constant weight.

Visualizations

Experimental_Workflow cluster_0 Purification cluster_1 Crystallization Crude_Atecegatran Crude (2R/2S)-Atecegatran Chiral_HPLC Preparative Chiral HPLC Crude_Atecegatran->Chiral_HPLC Fraction_Collection Fraction Collection Chiral_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purified_2R_Atecegatran Purified this compound Solvent_Evaporation->Purified_2R_Atecegatran Dissolution Dissolution in Hot Solvent Purified_2R_Atecegatran->Dissolution Anti_Solvent_Addition Anti-Solvent Addition Dissolution->Anti_Solvent_Addition Cooling Controlled Cooling Anti_Solvent_Addition->Cooling Filtration_Drying Filtration & Drying Cooling->Filtration_Drying Crystalline_2R_Atecegatran Crystalline this compound Filtration_Drying->Crystalline_2R_Atecegatran

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway Atecegatran This compound Thrombin Thrombin (Factor IIa) Atecegatran->Thrombin Inhibits Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Forms Clot_Formation Clot Formation Fibrin->Clot_Formation Leads to

Caption: Simplified signaling pathway of direct thrombin inhibitors like Atecegatran.

References

Technical Support Center: Atecegatran Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Atecegatran (also known as AZD0837) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Atecegatran and why is its stability a concern?

Atecegatran (AZD0837) is an orally available prodrug that is converted in the body to its active form, AR-H067637, a potent and reversible direct thrombin inhibitor. The stability of Atecegatran is a critical consideration during experimentation, as degradation can lead to a loss of potency and the formation of impurities, potentially affecting the accuracy and reproducibility of research findings. Notably, a clinical trial involving an extended-release formulation of AZD0837 was prematurely terminated due to issues with the tablet's shelf life stability, underscoring the compound's susceptibility to degradation.

Q2: What are the likely pathways of Atecegatran degradation?

While specific degradation pathways for Atecegatran have not been extensively published, based on its chemical structure and information from similar direct thrombin inhibitors like Dabigatran, the following degradation pathways are plausible:

  • Hydrolysis: The ester functional groups in the Atecegatran molecule are susceptible to hydrolysis, especially under acidic or alkaline conditions. This can lead to the formation of the active metabolite AR-H067637 and other related acidic impurities.

  • Oxidation: As with many complex organic molecules, Atecegatran may be susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation pathways.

Q3: How should I store my Atecegatran samples to minimize degradation?

To ensure the stability of Atecegatran in a research setting, it is recommended to:

  • Storage Conditions: Store solid Atecegatran at or below room temperature, protected from moisture and light. For long-term storage, refrigeration (-20°C to -80°C) is advisable.

  • Inert Atmosphere: For maximum stability, especially for solutions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Solvent Choice: If preparing solutions, use high-purity, degassed solvents. Prepare solutions fresh whenever possible. If storage of solutions is necessary, store them at low temperatures and protected from light.

Q4: Are there any known incompatibilities with common excipients?

Specific excipient compatibility studies for Atecegatran are not widely available. However, researchers should be cautious with excipients that are hygroscopic (attract water) or have acidic or basic properties, as these could promote hydrolytic degradation. It is recommended to perform compatibility studies with any new formulation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Potency in Stock Solutions Hydrolysis or oxidative degradation of Atecegatran in solution.Prepare fresh stock solutions for each experiment. If solutions must be stored, aliquot and store at -80°C under an inert atmosphere for the shortest possible time. Use high-purity, degassed solvents for solution preparation.
Variable Results Between Experiments Inconsistent handling and storage of Atecegatran. Degradation may be occurring at different rates.Standardize storage conditions for all Atecegatran samples (solid and solution). Protect from light at all times. Minimize the time samples are kept at room temperature.
Appearance of Unknown Peaks in Chromatogram Degradation of Atecegatran into one or more breakdown products.Conduct a forced degradation study (see protocol below) to tentatively identify potential degradation products. Use a stability-indicating analytical method to separate the parent drug from any degradants.
Precipitation of Atecegatran from Solution Poor solubility or degradation to a less soluble product.Ensure the solvent system is appropriate for the desired concentration. Check the pH of the solution, as it can affect solubility and stability.

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol provides a general framework for investigating the stability of Atecegatran under various stress conditions. The goal is to induce degradation to an extent (typically 5-20%) that allows for the detection and characterization of degradation products.

1. Sample Preparation:

  • Prepare a stock solution of Atecegatran in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for various time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.

  • Thermal Degradation: Store the solid drug and the stock solution at an elevated temperature (e.g., 80°C) for several days.

  • Photodegradation: Expose the solid drug and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV or LC-MS method (see analytical method details below).

4. Data Evaluation:

  • Calculate the percentage of Atecegatran remaining.

  • Identify and quantify the major degradation products.

  • Propose a tentative degradation pathway.

Analytical Method for Quantification of Atecegatran and its Metabolites

The following method, adapted from a published study, can be used for the quantification of Atecegatran (AZD0837) and its active metabolite (AR-H067637).

Parameter Condition
Instrumentation High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS)
Column C18 reversed-phase column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A gradient program should be developed to effectively separate Atecegatran from its metabolites and potential degradation products.
Flow Rate Typically 0.2-0.5 mL/min
Injection Volume 5-10 µL
Detection Positive electrospray ionization (ESI+) tandem mass spectrometry (MS/MS)
Monitored Transitions Specific parent-to-daughter ion transitions for Atecegatran and its metabolites should be determined.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_solid Atecegatran (Solid) prep_solution Atecegatran Stock Solution prep_solid->prep_solution stress_acid Acid Hydrolysis prep_solution->stress_acid stress_base Base Hydrolysis prep_solution->stress_base stress_ox Oxidation prep_solution->stress_ox stress_therm Thermal Stress prep_solution->stress_therm stress_photo Photostability prep_solution->stress_photo analysis_hplc HPLC-MS/MS Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data outcome_pathway Identify Degradation Pathways analysis_data->outcome_pathway outcome_method Develop Stability-Indicating Method analysis_data->outcome_method direct_thrombin_inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin Atecegatran Atecegatran (Active Metabolite) Atecegatran->Thrombin Inhibition

Validation & Comparative

A Comparative Analysis of (2R)-Atecegatran and Dabigatran Efficacy in Anticoagulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the direct thrombin inhibitors (2R)-Atecegatran (also known as Atecegatran metoxil or AZD0837) and dabigatran. The development of this compound was discontinued after Phase II clinical trials, limiting the availability of extensive efficacy data for direct comparison with the widely approved dabigatran. This document summarizes the available clinical trial data, details the experimental protocols for key assays, and visualizes the mechanisms of action and experimental workflows.

Executive Summary

Both this compound and dabigatran are potent direct thrombin inhibitors designed to prevent thromboembolic events. Dabigatran has been extensively studied in large-scale Phase III trials, demonstrating its efficacy and safety for stroke prevention in atrial fibrillation and other indications. In contrast, the clinical development of this compound did not proceed to Phase III, and the available data from Phase II studies primarily focus on safety, tolerability, and pharmacodynamic markers rather than clinical efficacy endpoints such as stroke and systemic embolism rates. Consequently, a direct head-to-head comparison of clinical efficacy is not feasible based on publicly available data.

Data Presentation

Table 1: Comparative Efficacy and Safety Data

Due to the limited availability of efficacy data for this compound from its Phase II trials, a direct quantitative comparison with dabigatran's extensive Phase III data is not possible. The following table presents the available information.

FeatureThis compound (AZD0837)Dabigatran
Development Phase Discontinued after Phase IIApproved for clinical use
Primary Indication Studied Prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillationPrevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation; treatment and prevention of deep vein thrombosis and pulmonary embolism
Reported Efficacy Outcomes Data on clinical efficacy endpoints (stroke, systemic embolism) from Phase II trials are not publicly available. Pharmacodynamic data indicates effective anticoagulation.RE-LY Trial (vs. Warfarin): - 150 mg twice daily: 34% relative risk reduction in stroke or systemic embolism.- 110 mg twice daily: Non-inferior to warfarin for stroke or systemic embolism.
Key Safety Findings Good safety profile in Phase II trials with a low incidence of bleeding events. No major bleeds were reported in one study.RE-LY Trial (vs. Warfarin): - 150 mg twice daily: Similar rates of major bleeding.- 110 mg twice daily: 20% relative risk reduction in major bleeding.

Experimental Protocols

Thrombin Time (TT) Assay

The thrombin time assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin.

Principle: Direct thrombin inhibitors like dabigatran and this compound prolong the TT by directly inhibiting the enzymatic activity of thrombin, which is required to convert fibrinogen to fibrin.

Manual Method Protocol:

  • Specimen Collection: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

  • Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Assay Procedure:

    • Pre-warm the patient plasma and the thrombin reagent to 37°C.

    • Pipette 200 µL of the patient's plasma into a pre-warmed test tube.

    • Incubate the plasma at 37°C for 2-3 minutes.

    • Add 100 µL of the thrombin reagent to the plasma and simultaneously start a stopwatch.

    • Observe for clot formation and stop the stopwatch as soon as a visible clot is formed.

    • The time recorded is the thrombin time.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: The aPTT is prolonged by direct thrombin inhibitors as they inhibit thrombin, a key enzyme in the common pathway.

Methodology:

  • Specimen Collection and Preparation: Prepare platelet-poor plasma as described for the TT assay.

  • Assay Procedure:

    • Pre-warm the patient plasma, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride (CaCl2) solution to 37°C.

    • Pipette 100 µL of patient plasma and 100 µL of the aPTT reagent into a test tube.

    • Incubate the mixture at 37°C for a specified period (typically 3-5 minutes) to allow for optimal activation of the contact factors.

    • Add 100 µL of pre-warmed CaCl2 to the mixture and simultaneously start a stopwatch.

    • Record the time until clot formation.

Ecarin Clotting Time (ECT) Assay

The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.

Principle: Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin. Direct thrombin inhibitors inhibit meizothrombin, thus prolonging the clotting time. This assay is not affected by heparin.

Procedure:

  • Specimen Collection and Preparation: Prepare platelet-poor plasma as for the TT and aPTT assays.

  • Assay Procedure:

    • Pre-warm the patient plasma and the ecarin reagent to 37°C.

    • Pipette equal volumes of patient plasma and a suitable buffer into a test tube.

    • Add a standardized amount of ecarin reagent to the diluted plasma and start a timer.

    • Measure the time to clot formation.

Mandatory Visualization

Mechanism of action for direct thrombin inhibitors.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Assays Coagulation Assays cluster_TT_Steps TT Protocol cluster_aPTT_Steps aPTT Protocol cluster_ECT_Steps ECT Protocol Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation (1500g, 15 min) Blood_Collection->Centrifugation Plasma Platelet-Poor Plasma Centrifugation->Plasma TT Thrombin Time (TT) Plasma->TT aPTT Activated Partial Thromboplastin Time (aPTT) Plasma->aPTT ECT Ecarin Clotting Time (ECT) Plasma->ECT TT_Incubate Incubate Plasma at 37°C aPTT_Incubate Incubate Plasma + aPTT Reagent at 37°C ECT_Incubate Incubate Plasma at 37°C TT_Add_Thrombin Add Thrombin Reagent TT_Incubate->TT_Add_Thrombin TT_Measure Measure Clotting Time TT_Add_Thrombin->TT_Measure aPTT_Add_CaCl2 Add CaCl2 aPTT_Incubate->aPTT_Add_CaCl2 aPTT_Measure Measure Clotting Time aPTT_Add_CaCl2->aPTT_Measure ECT_Add_Ecarin Add Ecarin Reagent ECT_Incubate->ECT_Add_Ecarin ECT_Measure Measure Clotting Time ECT_Add_Ecarin->ECT_Measure

Workflow for coagulation assays.

Conclusion

Dabigatran is a well-established oral anticoagulant with proven efficacy in preventing stroke and systemic embolism in large-scale clinical trials. This compound also showed promise as a direct thrombin inhibitor with a favorable safety profile in Phase II studies. However, the discontinuation of its clinical development program means that a direct and comprehensive comparison of its clinical efficacy against dabigatran is not possible. The provided experimental protocols and diagrams offer a framework for understanding the pharmacological actions and evaluation methods for this class of anticoagulants. Future research on novel direct thrombin inhibitors will benefit from the extensive clinical data and established assay methodologies developed during the evaluation of drugs like dabigatran.

A Comparative Analysis of AZD0837 and Warfarin for Anticoagulation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel oral anticoagulant AZD0837 and the long-standing vitamin K antagonist, warfarin. The information presented herein is intended to support research and development efforts in the field of anticoagulation by offering a comprehensive overview of their respective mechanisms, pharmacokinetic and pharmacodynamic profiles, and clinical safety and efficacy data derived from comparative studies.

Executive Summary

AZD0837, a prodrug of the direct thrombin inhibitor AR-H067637, represents a newer class of anticoagulants designed to overcome some of the limitations associated with traditional therapies like warfarin. Warfarin, a vitamin K antagonist, has been the standard of care for decades but requires frequent monitoring and is subject to numerous drug and food interactions. This guide explores the key differences between these two agents, supported by experimental data from clinical trials.

Mechanism of Action

The fundamental difference between AZD0837 and warfarin lies in their anticoagulant mechanisms. AZD0837 offers a targeted approach by directly inhibiting a single enzyme in the coagulation cascade, whereas warfarin has a broader, indirect effect on the synthesis of multiple clotting factors.

AZD0837: This agent is a prodrug that is rapidly converted in the body to its active form, AR-H067637.[1] AR-H067637 is a selective and reversible direct inhibitor of thrombin (Factor IIa).[1] Thrombin is a critical enzyme that converts fibrinogen to fibrin, the essential protein for blood clot formation. By directly binding to and inhibiting thrombin, AR-H067637 prevents the final step of the coagulation cascade.

Warfarin: In contrast, warfarin acts as a vitamin K antagonist.[2][3] It competitively inhibits the vitamin K epoxide reductase complex 1 (VKORC1), an enzyme necessary for the recycling of vitamin K.[3] Vitamin K is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[2][4] Without this modification, these factors are biologically inactive, thus reducing the overall coagulability of the blood.

Signaling Pathway Diagrams

AZD0837_Mechanism AZD0837 AZD0837 (Prodrug) ARH067637 AR-H067637 (Active) AZD0837->ARH067637 Metabolic Conversion Thrombin Thrombin (Factor IIa) ARH067637->Thrombin Inhibition Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Conversion Fibrinogen->Fibrin

Caption: Mechanism of Action of AZD0837.

Warfarin_Mechanism Warfarin Warfarin VKORC1 VKORC1 Warfarin->VKORC1 Inhibition Reduced_VitK Reduced Vitamin K VKORC1->Reduced_VitK Recycles Oxidized_VitK Oxidized Vitamin K Reduced_VitK->Oxidized_VitK Cofactor for Carboxylation Precursor_Factors Precursor Clotting Factors (II, VII, IX, X) Oxidized_VitK->VKORC1 Active_Factors Active Clotting Factors Precursor_Factors->Active_Factors γ-carboxylation Coagulation Coagulation Cascade Active_Factors->Coagulation

Caption: Mechanism of Action of Warfarin.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of AZD0837 and warfarin differ significantly, impacting their clinical use, including dosing frequency and the need for monitoring.

ParameterAZD0837Warfarin
Prodrug YesNo
Active Form AR-H067637[1]Warfarin (S- and R-enantiomers)[2]
Mechanism Direct Thrombin Inhibitor[1]Vitamin K Antagonist[2][3]
Onset of Action Rapid (within hours)[5]Slow (24-72 hours)[2]
Half-life 9-14 hours (AR-H067637)[6][7]36-42 hours[4][8]
Metabolism Hepatic (CYP450) to active form[5]Hepatic (primarily CYP2C9)[2]
Monitoring Not routinely requiredFrequent INR monitoring required[2]
Food Interactions MinimalSignificant (Vitamin K-containing foods)[2]
Drug Interactions Potential for interactions with strong CYP inhibitors/inducersNumerous and significant[3]

Clinical Efficacy and Safety: A Comparative Overview

Clinical trials have compared the efficacy and safety of AZD0837 with Vitamin K Antagonists (VKAs), such as warfarin, primarily in patients with non-valvular atrial fibrillation for the prevention of stroke and systemic embolism.

Bleeding Events

A key consideration for any anticoagulant is the risk of bleeding. Studies have shown that AZD0837 may offer a favorable bleeding profile compared to warfarin.

Table 1: Comparison of Bleeding Events in a Phase II Study [6][9]

EventAZD0837 (150 mg od)AZD0837 (300 mg od)AZD0837 (450 mg od)AZD0837 (200 mg bid)VKA (Warfarin)
Total Bleeding Events (%) 5.38.814.710.914.5
Clinically Relevant Bleeding Events (%) Lower than VKALower than VKASimilar to VKASimilar to VKA-
Major Bleeding Events Numerically less common than VKANumerically less common than VKASimilar to VKASimilar to VKA-

Data from a Phase II randomized, controlled, parallel, dose-guiding study in patients with atrial fibrillation. Mean exposure was 138-145 days for AZD0837 groups and 161 days for the VKA group.[6]

In a long-term extension study, the proportion of patients with any bleeding event was lower in the AZD0837 group compared to the VKA group.[10] There was one major bleeding event reported in patients receiving AZD0837 compared to nine in the VKA group.[10]

Efficacy in Stroke Prevention

The primary efficacy endpoint in atrial fibrillation trials is the prevention of stroke and systemic embolic events. While large-scale phase III efficacy data for AZD0837 is limited, pharmacodynamic markers such as D-dimer have been used to assess its antithrombotic effect.

D-dimer, a marker of fibrin turnover, is used to gauge the level of thrombogenesis.[6] In a phase II study, AZD0837 at doses of 300 mg once daily and higher demonstrated a reduction in D-dimer levels comparable to that achieved with dose-adjusted VKA (INR 2.0-3.0).[5] The onset of D-dimer reduction was more rapid with AZD0837 compared to VKA.[5]

Experimental Protocols

Detailed methodologies for key pharmacodynamic and preclinical assays are crucial for the interpretation and replication of comparative studies.

Activated Partial Thromboplastin Time (APTT) Assay

The APTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: Platelet-poor plasma is incubated with a phospholipid substitute and a contact activator (e.g., silica, kaolin). The addition of calcium chloride initiates clotting, and the time to clot formation is measured.[6]

Procedure:

  • Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate.

  • Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

  • Assay: a. Pre-warm the plasma sample and reagents to 37°C. b. Mix the plasma with the APTT reagent (phospholipid and activator). c. Incubate for a specified period (e.g., 3-5 minutes) at 37°C. d. Add pre-warmed calcium chloride to initiate the reaction and start the timer. e. Record the time in seconds for a clot to form.

Ecarin Clotting Time (ECT) Assay

The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.

Principle: Ecarin, a protease from the venom of the saw-scaled viper, directly converts prothrombin to meizothrombin. Meizothrombin is inhibited by direct thrombin inhibitors. The time to clot formation is proportional to the concentration of the direct thrombin inhibitor.[9]

Procedure:

  • Sample Collection and Plasma Preparation: As per the APTT protocol.

  • Assay: a. Pre-warm the plasma sample to 37°C. b. Add a standardized amount of ecarin to the plasma. c. The time to fibrin clot formation is measured.

D-dimer Assay

D-dimer assays quantify a specific degradation product of cross-linked fibrin.

Principle: Immunoassays, such as latex-enhanced immunoturbidimetric assays, utilize monoclonal antibodies specific to the D-dimer epitope. The binding of the antibody to D-dimer in the plasma sample results in a measurable change, such as agglutination and increased turbidity.[11]

Procedure (Immunoturbidimetric Method):

  • Sample Collection and Plasma Preparation: As per the APTT protocol.

  • Assay: a. The plasma sample is mixed with latex particles coated with anti-D-dimer monoclonal antibodies. b. The degree of agglutination is measured by a change in light absorbance (turbidity) in a coagulation analyzer. c. The D-dimer concentration is determined by comparing the result to a calibration curve.

Experimental Workflow Diagram

Clinical_Trial_Workflow Patient_Screening Patient Screening (e.g., Atrial Fibrillation) Randomization Randomization Patient_Screening->Randomization AZD0837_Arm AZD0837 Treatment Arm (Fixed Dose) Randomization->AZD0837_Arm Warfarin_Arm Warfarin Treatment Arm (Dose-Adjusted to INR 2.0-3.0) Randomization->Warfarin_Arm Follow_Up Follow-Up Period (e.g., 3-9 months) AZD0837_Arm->Follow_Up Warfarin_Arm->Follow_Up Endpoint_Assessment Endpoint Assessment Follow_Up->Endpoint_Assessment Safety_Endpoints Safety Endpoints (Bleeding Events) Endpoint_Assessment->Safety_Endpoints Efficacy_Endpoints Efficacy Endpoints (Stroke, Systemic Embolism, D-dimer levels) Endpoint_Assessment->Efficacy_Endpoints Data_Analysis Comparative Data Analysis Safety_Endpoints->Data_Analysis Efficacy_Endpoints->Data_Analysis

References

head-to-head comparison of (2R)-Atecegatran and rivaroxaban.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

In the landscape of anticoagulant therapy, direct oral anticoagulants (DOACs) have emerged as a significant advancement over traditional vitamin K antagonists. This guide provides a comprehensive head-to-head comparison of two such agents: (2R)-Atecegatran, a direct thrombin (Factor IIa) inhibitor, and rivaroxaban, a direct Factor Xa inhibitor. While rivaroxaban is an established therapeutic agent, this compound, a prodrug of the active compound AR-H067637, progressed to Phase II clinical trials, offering valuable comparative insights for researchers in the field of thrombosis and hemostasis.

Mechanism of Action: Targeting Key Points in the Coagulation Cascade

The fundamental difference between this compound and rivaroxaban lies in their molecular targets within the coagulation cascade. Rivaroxaban acts earlier in the common pathway by directly inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin.[1] In contrast, the active metabolite of this compound, AR-H067637, is a competitive and reversible inhibitor of thrombin (Factor IIa) itself, the final key enzyme in the cascade responsible for converting fibrinogen to fibrin.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa VII VII VII->X Prothrombin Prothrombin X->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->X Atecegatran Atecegatran Atecegatran->Thrombin

Figure 1: Inhibition points of Rivaroxaban and Atecegatran in the coagulation cascade.

Pharmacological Profile: A Quantitative Comparison

The following tables summarize the key pharmacological parameters of the active form of this compound (AR-H067637) and rivaroxaban, based on available preclinical and clinical data.

Table 1: In Vitro Inhibitory Activity

ParameterThis compound (Active Form: AR-H067637)RivaroxabanTarget
Inhibition Constant (Ki) 2-4 nM[1]0.4 nMThrombin (Factor IIa) / Factor Xa
IC50 (Thrombin/Factor Xa Generation) 0.6 µM (Thrombin Generation)[1]2.1 nM (Prothrombinase-bound FXa)Thrombin/Factor Xa Generation
IC50 (Platelet Aggregation) 0.9 nM (Thrombin-induced)[1]Not directly applicable (no direct effect on platelets)Platelet Aggregation

Table 2: Pharmacokinetic Properties

ParameterThis compound (as prodrug AZD0837)Rivaroxaban
Bioavailability Not explicitly stated, but oral administration in trials suggests sufficient absorption.80-100% (10 mg), ~66% (20 mg, fasted)
Time to Peak Plasma Concentration (Tmax) ~2 hours (for active metabolite)2-4 hours
Plasma Protein Binding Not specified~92-95%
Elimination Half-life Not explicitly stated for AR-H067637 in humans.5-9 hours (young healthy subjects), 11-13 hours (elderly)
Metabolism Bioconversion of prodrug to active form AR-H067637.[1]Approximately 50% metabolized by CYP3A4/5 and CYP2J2.
Excretion Primarily renal excretion of the active metabolite.Approximately two-thirds via urine (one-third as unchanged drug) and one-third via feces.

Experimental Protocols

A variety of in vitro and ex vivo assays are employed to characterize the anticoagulant effects of direct thrombin and Factor Xa inhibitors. Below are the methodologies for key experiments.

Chromogenic Anti-Factor Xa Assay (for Rivaroxaban)

This assay quantifies the activity of Factor Xa inhibitors.

Anti_Xa_Assay Patient Plasma Patient Plasma Incubation Incubation Patient Plasma->Incubation Residual Factor Xa Residual Factor Xa Incubation->Residual Factor Xa Excess Factor Xa Excess Factor Xa Excess Factor Xa->Incubation Rivaroxaban Rivaroxaban Rivaroxaban->Incubation Inhibits Colorimetric Measurement Colorimetric Measurement Residual Factor Xa->Colorimetric Measurement Cleaves Chromogenic Substrate Rivaroxaban Concentration Rivaroxaban Concentration Colorimetric Measurement->Rivaroxaban Concentration Inversely Proportional Chromogenic Substrate Chromogenic Substrate Chromogenic Substrate->Colorimetric Measurement

Figure 2: Workflow for the Chromogenic Anti-Factor Xa Assay.

Methodology:

  • Patient platelet-poor plasma is incubated with a known excess amount of Factor Xa.

  • Rivaroxaban present in the plasma sample will inhibit a portion of the added Factor Xa.

  • A chromogenic substrate, which is a synthetic molecule that releases a colored compound when cleaved by Factor Xa, is added to the mixture.

  • The remaining, uninhibited Factor Xa cleaves the substrate, leading to a color change that is measured by a spectrophotometer.

  • The intensity of the color is inversely proportional to the concentration of rivaroxaban in the sample. A calibration curve is used to determine the exact concentration.

Thrombin Time (TT) and Ecarin Clotting Time (ECT) (for this compound)

These assays are sensitive to the presence of direct thrombin inhibitors.

Thrombin Time (TT) Methodology:

  • A standard amount of thrombin is added to the patient's platelet-poor plasma.

  • The time it takes for a clot to form is measured.

  • Direct thrombin inhibitors like AR-H067637 will directly inhibit the added thrombin, thus prolonging the clotting time in a concentration-dependent manner.

Ecarin Clotting Time (ECT) Methodology:

  • Ecarin, a prothrombin activator from the venom of the saw-scaled viper (Echis carinatus), is added to the patient's plasma.

  • Ecarin converts prothrombin to meizothrombin, an active intermediate.

  • The time to clot formation is measured.

  • Direct thrombin inhibitors effectively inhibit meizothrombin, leading to a prolongation of the ECT that is highly correlated with the drug concentration.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

These are global coagulation assays affected by both types of inhibitors, though to different extents.

PT Methodology:

  • Tissue factor (thromboplastin) and calcium are added to the patient's plasma to initiate the extrinsic and common pathways of coagulation.

  • The time to clot formation is measured.

  • PT is more sensitive to inhibitors of the common pathway, including Factor Xa, and is therefore more affected by rivaroxaban.

aPTT Methodology:

  • An activator (e.g., silica, kaolin) and phospholipids are added to the patient's plasma to initiate the intrinsic and common pathways.

  • After a short incubation, calcium is added, and the time to clot formation is measured.

  • aPTT is generally more sensitive to direct thrombin inhibitors like AR-H067637.

Clinical Development and Comparative Efficacy

Rivaroxaban has undergone extensive clinical evaluation and is approved for various thromboembolic indications. Its efficacy and safety have been established in large Phase III trials.

This compound (AZD0837) completed a Phase II dose-guiding study (NCT00684307) in patients with non-valvular atrial fibrillation.[2] In this study, various doses of an extended-release formulation of AZD0837 were compared to a vitamin K antagonist (VKA). The results showed that AZD0837 was generally well-tolerated, with total bleeding events being similar or lower in the AZD0837 groups compared to the VKA group.[2] The most common adverse events were gastrointestinal.[2] The study concluded that an exposure corresponding to the 300 mg once-daily dose provided similar suppression of thrombogenesis at a potentially lower bleeding risk compared to VKA.[2] Another Phase II trial (NCT00623779) in patients unable or unwilling to take warfarin also demonstrated a good safety profile with a low incidence of bleeding events and effective anticoagulation.[1]

A direct comparative clinical trial between this compound and rivaroxaban has not been conducted. However, based on their mechanisms of action and available data, some inferences can be drawn. As a direct thrombin inhibitor, this compound's anticoagulant effect is reflected in prolongations of aPTT, TT, and ECT. In contrast, rivaroxaban's effect is more pronounced on the PT and is best quantified by an anti-Xa assay.

Summary and Conclusion

This compound and rivaroxaban represent two distinct classes of direct oral anticoagulants with different molecular targets in the coagulation cascade. Rivaroxaban, a Factor Xa inhibitor, is a well-established therapeutic agent with a predictable pharmacokinetic and pharmacodynamic profile. This compound, a direct thrombin inhibitor, showed promise in Phase II clinical trials with a favorable safety profile and effective anticoagulation.

The choice of anticoagulant in a clinical setting depends on various factors, including the specific indication, patient characteristics, and potential drug interactions. For the research and drug development community, the study of compounds like this compound, even if not commercially available, provides valuable data for understanding the nuances of targeting different factors in the coagulation cascade and for the design of future anticoagulant therapies. The distinct pharmacological profiles and the different laboratory assays required to monitor their effects underscore the importance of a thorough understanding of each agent's mechanism of action.

References

A Comparative Guide to the Specificity of (2R)-Atecegatran for Thrombin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the direct thrombin inhibitor (2R)-Atecegatran (also known as AR-H067637, the active form of the prodrug Atecegatran metoxil) with other commercially available thrombin inhibitors. The focus of this comparison is the validation of its specificity for thrombin, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a potent and selective, reversible, direct inhibitor of thrombin.[1] Its high affinity for thrombin is comparable to or greater than that of other established direct thrombin inhibitors such as Dabigatran, Melagatran, and Argatroban. This guide presents the available data on the binding affinity and selectivity of this compound and its counterparts, alongside standardized protocols for the experimental validation of these properties.

Data Presentation

Table 1: Comparison of Thrombin Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme. A lower Ki value indicates a higher affinity.

InhibitorThrombin Ki (nM)
This compound (AR-H067637) 2 - 4 [1][2]
Dabigatran4.5
Melagatran2
Argatroban~39
Table 2: Selectivity Profile of this compound (AR-H067637)

This compound has been shown to be a selective inhibitor for thrombin, with the notable exception of trypsin. While specific Ki values against a full panel of serine proteases are not publicly available, the compound demonstrates a favorable selectivity profile for coagulation-related enzymes.[1][2]

ProteaseInhibition by this compound
Thrombin Potent Inhibition [1][2]
TrypsinInhibition noted[1][2]
Other Serine ProteasesNot significantly inhibited[1][2]

Experimental Protocols

Determination of Thrombin Inhibition Constant (Ki) using a Chromogenic Substrate Assay

This protocol outlines a common method for determining the Ki of a competitive inhibitor of thrombin.

Materials:

  • Purified human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Test inhibitor (this compound or other)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and PEG)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of the test inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to each well.

  • Immediately measure the rate of p-nitroaniline (pNA) release by monitoring the change in absorbance at 405 nm over time in a kinetic mode.

  • The initial reaction velocities are then calculated from the linear portion of the absorbance curves.

  • The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, or by using Dixon plots (1/velocity vs. inhibitor concentration).[2]

Assessment of Anticoagulant Activity using a Clotting-Based Assay (e.g., Thrombin Time)

This protocol measures the effect of a thrombin inhibitor on the clotting time of plasma.

Materials:

  • Citrated human plasma

  • Thrombin solution (of a standardized concentration)

  • Test inhibitor (this compound or other)

  • Coagulometer

  • Assay buffer (e.g., Owren's Veronal Buffer)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Pre-warm the citrated plasma and the thrombin solution to 37°C.

  • In a coagulometer cuvette, mix a defined volume of plasma with a volume of the test inhibitor dilution (or buffer for control).

  • Incubate the mixture for a specified time at 37°C.

  • Initiate clotting by adding a defined volume of the pre-warmed thrombin solution.

  • The coagulometer will automatically measure the time taken for a fibrin clot to form (the thrombin time).

  • The concentration of the inhibitor that doubles the thrombin time (IC2x) can be determined from a dose-response curve.

Visualizations

Experimental_Workflow_Ki_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Incubation Incubate Thrombin with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare Thrombin Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Chromogenic Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Absorbance at 405 nm (kinetic) Reaction->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc Ki_Calc Determine Ki Value (e.g., Dixon Plot) Velocity_Calc->Ki_Calc

Caption: Workflow for determining the thrombin inhibition constant (Ki).

Thrombin_Inhibition_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin Atecegatran This compound Atecegatran->Thrombin Inhibition

Caption: Simplified pathway of thrombin inhibition by this compound.

References

(2R)-Atecegatran: A Comparative Analysis of a Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-Atecegatran , a prodrug of the potent, reversible, and competitive direct thrombin inhibitor AR-H067637 , has been a subject of interest in the development of novel anticoagulants. This guide provides a comparative analysis of the cross-reactivity profile of AR-H067637 against other serine proteases, with a direct comparison to another widely studied direct thrombin inhibitor, dabigatran. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

AR-H067637, the active metabolite of this compound, demonstrates high affinity and selectivity for its primary target, thrombin. This guide summarizes the available quantitative data on its inhibitory potency and cross-reactivity with other key enzymes in the coagulation cascade. A side-by-side comparison with dabigatran, another direct thrombin inhibitor, is provided to offer a broader perspective on its selectivity profile. Detailed experimental methodologies for key assays are also presented to aid in the interpretation and replication of these findings.

Comparative Selectivity Profile

The inhibitory activity of AR-H067637 and dabigatran against their primary target, thrombin, and other relevant serine proteases is summarized in the table below. The data is presented as the inhibition constant (Ki), a measure of the inhibitor's potency, where a lower value indicates higher potency.

Target EnzymeAR-H067637 (Ki, nM)Dabigatran (Ki, nM)
Thrombin (Factor IIa) 2 - 4 [1]4.5
TrypsinInhibitory activity noted, specific Ki not consistently reported>10,000
Factor Xa>1,000>10,000
Factor IXaNot reported>10,000
Activated Protein C (APC)Not reported>10,000
UrokinaseNot reported>10,000
PlasminNot reported>10,000

Note: Data for AR-H067637 against a full panel of proteases is limited in publicly available literature. The comparison with dabigatran highlights the expected selectivity profile for a direct thrombin inhibitor.

Experimental Protocols

The determination of the inhibitory constants (Ki) and the assessment of cross-reactivity are critical for the characterization of any new drug candidate. Below are detailed methodologies for two key experimental approaches used in these evaluations.

Chromogenic Protease Inhibition Assay

This assay is a common method to determine the potency of an inhibitor against a specific protease.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of a protease on a specific chromogenic substrate. The cleavage of the substrate by the protease releases a colored product (chromophore), and the rate of color development is inversely proportional to the inhibitor's concentration.

Materials:

  • Purified target protease (e.g., human α-thrombin, trypsin, Factor Xa)

  • Specific chromogenic substrate for each protease (e.g., S-2238 for thrombin)

  • Test inhibitor (this compound's active form, AR-H067637, or dabigatran)

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the inhibitor, protease, and substrate in the assay buffer. A series of dilutions of the inhibitor is prepared to determine the concentration-dependent inhibition.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the protease solution, and varying concentrations of the inhibitor. Include control wells with no inhibitor (to measure maximum enzyme activity) and wells with no enzyme (to measure background absorbance).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at regular intervals. The rate of the reaction (change in absorbance over time) is calculated.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration. The data is then fitted to an appropriate equation (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., the protease) and an analyte (e.g., the inhibitor).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the analyte to the immobilized ligand causes a change in mass at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Purified protease (ligand)

  • Test inhibitor (analyte)

  • Running buffer (e.g., HBS-EP buffer)

Procedure:

  • Ligand Immobilization: The protease is covalently immobilized onto the surface of the sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: A series of concentrations of the inhibitor is prepared in the running buffer.

  • Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of the inhibitor are then injected sequentially over the immobilized protease surface. The association of the inhibitor is monitored in real-time.

  • Dissociation Phase: After the injection of the inhibitor, the running buffer is flowed over the surface again, and the dissociation of the inhibitor from the protease is monitored.

  • Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor from the sensor surface, preparing it for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of SPR response versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X Tissue Factor Tissue Factor VIIa-TF VIIa-TF Tissue Factor->VIIa-TF VIIa-TF->X VII VII VII->VIIa-TF Tissue Factor Xa Xa X->Xa IXa/VIIIa or VIIa-TF Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Xa/Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin (IIa) Atecegatran This compound (AR-H067637) Atecegatran->Thrombin (IIa) Inhibition Dabigatran Dabigatran Dabigatran->Thrombin (IIa) Inhibition

Caption: The Coagulation Cascade and the Target of this compound and Dabigatran.

Experimental_Workflow cluster_assay Chromogenic Assay cluster_spr SPR Assay A1 Prepare Reagents (Enzyme, Inhibitor, Substrate) A2 Incubate Enzyme and Inhibitor A1->A2 A3 Add Substrate & Measure Absorbance A2->A3 A4 Data Analysis (Calculate Ki) A3->A4 S1 Immobilize Protease on Sensor Chip S2 Inject Inhibitor (Analyte) S1->S2 S3 Measure Association & Dissociation S2->S3 S4 Data Analysis (Calculate ka, kd, KD) S3->S4

References

In Vivo Efficacy of (2R)-Atecegatran (Dabigatran) vs. Apixaban: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo efficacy and safety of (2R)-Atecegatran, the active metabolite of the prodrug dabigatran etexilate, and apixaban, two prominent oral anticoagulants. The data presented is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their antithrombotic and hemostatic profiles in established animal models.

Introduction to the Compounds

This compound, hereafter referred to as dabigatran, is a potent, selective, and reversible direct thrombin inhibitor (DTI).[1][2] Thrombin (Factor IIa) is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[3] By directly inhibiting thrombin, dabigatran prevents thrombus formation.[1][4]

Apixaban is an orally bioavailable, reversible, and highly selective direct inhibitor of Factor Xa (FXa).[5] Factor Xa is a pivotal component of the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin.[5][6] By inhibiting both free and clot-bound FXa, apixaban effectively decreases thrombin generation and subsequent thrombus development.[6][7][8]

Comparative Efficacy and Safety Data

The following tables summarize the in vivo efficacy of dabigatran (active form of Atecegatran) and apixaban in rat models of thrombosis and their respective effects on hemostasis. It is important to note that these are indirect comparisons from separate studies, but they utilize similar and well-established animal models.

Table 1: Antithrombotic Efficacy in Rat Venous Thrombosis Models
DrugModelDosing RegimenKey Efficacy EndpointResult
Dabigatran Modified Wessler Model0.01 - 0.1 mg/kg (i.v. bolus)Inhibition of Thrombus FormationED₅₀ = 0.033 mg/kg; Complete inhibition at 0.1 mg/kg[1]
Dabigatran Etexilate Modified Wessler Model5 - 30 mg/kg (oral)Inhibition of Thrombus FormationDose- and time-dependent inhibition; max effect within 30 min[1]
Apixaban FeCl₂-induced Vena Cava Thrombosis0.1 - 3 mg/kg/h (i.v. infusion)Thrombus Weight Reduction3 mg/kg/h dose decreased thrombus weight by 90 ± 2%[1]
Apixaban Tissue Factor-induced Vena Cava Thrombosis0.1 - 3 mg/kg/h (i.v. infusion)Thrombus Weight Reduction3 mg/kg/h dose decreased thrombus weight by 62 ± 7%[1]
Table 2: Effects on Bleeding Time in Rats
DrugModelDosing RegimenKey Safety EndpointResult
Dabigatran Tail Bleeding Time0.1 - 1.0 mg/kg (i.v.)Bleeding Time ProlongationNo significant increase at the max effective dose (0.1 mg/kg). Significant prolongation at doses ≥ 0.5 mg/kg[1]
Apixaban Cuticle Bleeding Time0.1 - 3 mg/kg/h (i.v. infusion)Bleeding Time Increase3 mg/kg/h dose increased bleeding time to 1.92x control. No effect at 0.1 and 0.3 mg/kg/h[9]
Apixaban Renal Cortex Bleeding Time0.1 - 3 mg/kg/h (i.v. infusion)Bleeding Time Increase3 mg/kg/h dose increased bleeding time to 2.13x control. No effect at 0.1 and 0.3 mg/kg/h[1][9]
Apixaban Mesenteric Artery Bleeding Time0.1 - 3 mg/kg/h (i.v. infusion)Bleeding Time Increase3 mg/kg/h dose increased bleeding time to 2.98x control[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to generate the data above, the following diagrams are provided.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X + VIIIa TF Tissue Factor (TF) VIIa VIIa TF->VIIa + VII VII VII VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin + Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Apixaban Apixaban Apixaban->Xa Atecegatran This compound (Dabigatran) Atecegatran->Thrombin

Figure 1: Mechanism of Action in the Coagulation Cascade.

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment A Animal Acclimation (e.g., Male Wistar Rats) B Drug Administration (Oral or i.v. infusion of Test Compound or Vehicle) A->B C Anesthesia B->C H Bleeding Time Measurement (e.g., Tail Transection) B->H Separate Cohort D Surgical Preparation (e.g., Isolation of Vena Cava or Carotid Artery) C->D E Induction of Thrombosis (e.g., FeCl₂ application, Stasis, or Electrical Injury) D->E F Observation Period E->F G Thrombus Excision and Weighing F->G

Figure 2: Generalized Workflow for In Vivo Thrombosis Studies.

Detailed Experimental Protocols

Rat Model of Venous Thrombosis (Dabigatran)

This protocol is based on the modified Wessler model used to assess dabigatran's efficacy.[1]

  • Animals: Male Wistar rats were used.

  • Anesthesia: Anesthesia was induced prior to the surgical procedure.

  • Procedure: A segment of the jugular vein was isolated.

  • Drug Administration: Dabigatran (0.01-0.1 mg/kg) was administered as an intravenous bolus. The prodrug, dabigatran etexilate (5-30 mg/kg), was administered orally at various time points before the procedure.

  • Thrombosis Induction: A thrombotic challenge was initiated by injecting a thrombogenic stimulus, followed by stasis induced by ligating the isolated vein segment.

  • Endpoint: After a set period, the ligature was removed, and the resulting thrombus was excised and weighed. The effective dose producing 50% inhibition of thrombus formation (ED₅₀) was calculated.

Rat Models of Thrombosis and Hemostasis (Apixaban)

These protocols describe the models used to evaluate the in vivo profile of apixaban.[1][9]

  • Animals: Male Sprague-Dawley rats were used.

  • Drug Administration: Apixaban was administered as a continuous intravenous infusion (0.1, 0.3, 1, or 3 mg/kg/h) starting 60 minutes before the experimental procedure.[1]

  • Venous Thrombosis (FeCl₂):

    • The vena cava was exposed, and a filter paper saturated with a ferric chloride (FeCl₂) solution was applied topically to induce endothelial injury and subsequent thrombosis.

    • After a specified time, the resulting thrombus was removed and weighed.

  • Arterial Thrombosis (FeCl₂):

    • The carotid artery was exposed, and thrombosis was induced using FeCl₂ application as described for the venous model.

    • Efficacy was assessed by measuring the reduction in thrombus weight.

  • Hemostasis (Bleeding Time):

    • Cuticle Bleeding Time: The time taken for bleeding to cease after a standardized incision of the nail cuticle was measured.

    • Renal Cortex Bleeding Time: Following a template incision of the renal cortex, the duration of bleeding was recorded.[1]

    • Mesenteric Artery Bleeding Time: A small mesenteric artery was transected, and the time to hemostasis was measured.[9]

Conclusion

The preclinical data indicates that both this compound (dabigatran) and apixaban are effective antithrombotic agents in rat models of thrombosis. Dabigatran demonstrates potent, dose-dependent inhibition of venous thrombus formation with a clear ED₅₀.[1] Apixaban also shows robust, dose-dependent efficacy in both venous and arterial thrombosis models.[1][9] With regard to safety, both compounds exhibit a dose-dependent increase in bleeding time. Notably, at its maximum therapeutically effective antithrombotic dose in the venous thrombosis model, dabigatran did not significantly prolong bleeding time, suggesting a potentially wide therapeutic window.[1] Similarly, lower doses of apixaban that were effective in preventing thrombosis did not significantly increase bleeding time.[9] These preclinical findings highlight the distinct profiles of a direct thrombin inhibitor and a Factor Xa inhibitor, providing a valuable basis for further translational and clinical research.

References

Benchmarking AZD0837 Against Novel Oral Anticoagulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational oral anticoagulant AZD0837 with currently marketed novel oral anticoagulants (NOACs). The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and clinical data.

Introduction to AZD0837 and Novel Oral Anticoagulants (NOACs)

AZD0837 is a prodrug that is rapidly converted in the body to its active form, AR-H067637.[1][2][3][4][5] AR-H067637 is a selective and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][2][3][4][5] By directly blocking thrombin, AZD0837 prevents the conversion of fibrinogen to fibrin, thus inhibiting the formation of blood clots.[1][2] AZD0837 was under development for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[2][6]

Novel oral anticoagulants (NOACs), also known as direct oral anticoagulants (DOACs), have become the standard of care for many thromboembolic conditions.[7][8][9][10][11] These agents offer advantages over traditional vitamin K antagonists (VKAs) like warfarin, including a predictable anticoagulant effect, rapid onset of action, and no requirement for routine coagulation monitoring.[7][8] NOACs are broadly classified into two groups based on their mechanism of action:

  • Direct Thrombin Inhibitors: These agents, like dabigatran, directly bind to and inhibit thrombin.[9][10][11]

  • Direct Factor Xa Inhibitors: This class includes rivaroxaban, apixaban, and edoxaban, which selectively block the activity of Factor Xa, a critical component of the prothrombinase complex.[7]

Mechanism of Action and Signaling Pathways

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Both direct thrombin inhibitors and factor Xa inhibitors interrupt this cascade at different key points.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X TissueFactor Tissue Factor VII Factor VII VII->X Prothrombin Prothrombin (Factor II) X->Prothrombin Xa + Va Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin AZD0837 AZD0837 (Direct Thrombin Inhibitor) AZD0837->Thrombin FXaInhibitors NOACs (Factor Xa Inhibitors) FXaInhibitors->X Inhibit Xa

Caption: Simplified coagulation cascade showing the points of inhibition for AZD0837 and Factor Xa inhibitors.

Comparative Efficacy and Safety Data

Direct head-to-head clinical trials comparing AZD0837 with other NOACs are not available. The following tables summarize key safety and efficacy data from Phase II trials of AZD0837 (compared to Vitamin K Antagonist - VKA) and pivotal Phase III trials of approved NOACs (compared to warfarin).

AZD0837 Phase II Clinical Trial Data (vs. VKA)
OutcomeAZD0837 (150 mg once daily)AZD0837 (300 mg once daily)AZD0837 (450 mg once daily)AZD0837 (200 mg twice daily)VKA (INR 2.0-3.0)
Total Bleeding Events (%) 5.39.814.713.914.5
Clinically Relevant Bleeding (%) Lower than VKALower than VKASimilar to VKASimilar to VKA-
Mean Exposure (days) 145143138141161
Adverse Events Most common: GI disorders (diarrhea, flatulence, nausea)[2][4][5]Most common: GI disorders (diarrhea, flatulence, nausea)[2][4][5]Most common: GI disorders (diarrhea, flatulence, nausea)[2][4][5]Most common: GI disorders (diarrhea, flatulence, nausea)[2][4][5]-

Data from a Phase II dose-guiding study in patients with atrial fibrillation.[2][5]

NOACs Pivotal Clinical Trial Data (vs. Warfarin) - Major Bleeding Rates
NOACPivotal TrialNOAC Major Bleeding Rate (%/year)Warfarin Major Bleeding Rate (%/year)Hazard Ratio (95% CI)
DabigatranRE-LY[7]3.11 (150 mg bid)3.360.93 (0.81-1.07)
2.71 (110 mg bid)3.360.80 (0.69-0.93)
RivaroxabanROCKET AF[6]3.63.41.04 (0.90-1.20)
ApixabanARISTOTLE[5][10]2.133.090.69 (0.60-0.80)
EdoxabanENGAGE AF-TIMI 48[12]2.75 (60 mg od)3.430.80 (0.71-0.91)
1.61 (30 mg od)3.430.47 (0.41-0.55)

bid = twice daily, od = once daily

Experimental Protocols

Activated Partial Thromboplastin Time (APTT)

Principle: The APTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[13][14] It measures the time taken for a fibrin clot to form after the addition of a contact activator (e.g., silica, kaolin) and calcium to a plasma sample.[13][15][16]

Methodology:

  • Sample Collection: Whole blood is collected in a tube containing a citrate anticoagulant.

  • Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.[16]

  • Assay:

    • A specific volume of patient plasma is incubated at 37°C.

    • An APTT reagent containing a contact activator and phospholipids is added to the plasma and incubated.[13][15]

    • Calcium chloride is then added to initiate the coagulation cascade.[15][16]

    • The time to clot formation is measured in seconds.[15][16]

APTT_Workflow Start Citrated Blood Sample Centrifuge Centrifugation Start->Centrifuge Plasma Platelet-Poor Plasma Centrifuge->Plasma Incubate1 Incubate at 37°C Plasma->Incubate1 AddReagent Add APTT Reagent (Activator + Phospholipids) Incubate1->AddReagent Incubate2 Incubate AddReagent->Incubate2 AddCalcium Add CaCl2 Incubate2->AddCalcium Measure Measure Time to Clot Formation AddCalcium->Measure Result APTT (seconds) Measure->Result

Caption: Workflow for the Activated Partial Thromboplastin Time (APTT) assay.

Ecarin Clotting Time (ECT)

Principle: The ECT is a specific test for measuring the activity of direct thrombin inhibitors.[17][18] Ecarin, a protease from the venom of the saw-scaled viper, directly converts prothrombin to meizothrombin, which is then inhibited by direct thrombin inhibitors.[17][18] The time to clot formation is proportional to the concentration of the direct thrombin inhibitor.[17]

Methodology:

  • Sample Collection and Plasma Preparation: Similar to the APTT test, citrated platelet-poor plasma is used.

  • Assay:

    • A specific volume of patient plasma is incubated at 37°C.

    • An ecarin solution is added to the plasma.[19]

    • The time to clot formation is measured in seconds.[17]

ECT_Workflow Start Citrated Plasma Sample Incubate Incubate at 37°C Start->Incubate AddEcarin Add Ecarin Incubate->AddEcarin Measure Measure Time to Clot Formation AddEcarin->Measure Result ECT (seconds) Measure->Result

Caption: Workflow for the Ecarin Clotting Time (ECT) assay.

D-dimer Assay

Principle: D-dimer is a specific degradation product of cross-linked fibrin.[20][21] Its presence in the blood indicates that both thrombin generation and fibrinolysis have occurred. D-dimer levels are measured using immunoassays.[20][22]

Methodology:

  • Sample Collection: Whole blood is collected in a tube containing a citrate anticoagulant.

  • Assay: Various methods are available, with enzyme-linked immunosorbent assays (ELISA) and latex-enhanced immunoturbidimetric assays being common.

    • ELISA: Patient plasma is added to a microplate coated with monoclonal antibodies specific for D-dimer. A second, enzyme-labeled antibody is added, and the resulting color change is proportional to the D-dimer concentration.

    • Immunoturbidimetric Assay: Latex particles coated with anti-D-dimer antibodies are mixed with patient plasma. Agglutination of the particles, measured by changes in light transmission, is proportional to the D-dimer concentration.[22]

Ddimer_Logic FibrinClot Fibrin Clot Plasmin Plasmin FibrinClot->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs Fibrinolysis Ddimer D-dimer FDPs->Ddimer Immunoassay Immunoassay (e.g., ELISA, Turbidimetric) Ddimer->Immunoassay Measurement Quantitative Measurement Immunoassay->Measurement

Caption: Logical relationship in the measurement of D-dimer.

Conclusion

AZD0837, a direct thrombin inhibitor, showed a generally well-tolerated profile in Phase II studies, with a potential for a lower bleeding risk at certain doses compared to VKAs.[2][5] The landscape of oral anticoagulation is now dominated by NOACs, which have demonstrated non-inferiority or superiority to warfarin in large-scale clinical trials for stroke prevention in atrial fibrillation, often with a better safety profile, particularly a lower risk of intracranial hemorrhage.

While direct comparative data for AZD0837 against the current NOACs is unavailable, this guide provides a framework for understanding its potential positioning. Further clinical development would be necessary to directly compare the efficacy and safety of AZD0837 with the established NOACs. Researchers and drug development professionals can use the provided data and experimental methodologies as a reference for future investigations in the field of anticoagulation.

References

Statistical Validation of (2R)-Atecegatran: A Comparative Guide for Direct Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical validation of the clinical trial data for (2R)-Atecegatran (also known as AZD0837), a direct thrombin inhibitor. The product's performance is objectively compared with other notable alternatives in the same class, supported by experimental data from key clinical trials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular therapeutics.

Comparative Analysis of Clinical Trial Data

The following tables summarize the quantitative data from clinical trials of this compound and its principal comparator, Dabigatran, another direct thrombin inhibitor. Data for other direct thrombin inhibitors—Argatroban, Bivalirudin, Desirudin, and Lepirudin—are also presented to provide a broader context, although direct comparisons are limited due to differing patient populations and clinical indications in their respective trials.

Table 1: Efficacy Data of Direct Thrombin Inhibitors
DrugTrialIndicationNEfficacy EndpointThis compound/Alternative (%)Comparator (Warfarin/VKA) (%)Relative Risk/Hazard Ratio (95% CI)p-value
This compound (AZD0837) NCT00684307Non-valvular Atrial Fibrillation955Stroke or Systemic EmbolismData not explicitly reportedData not explicitly reportedNot ReportedNot Reported
Dabigatran RE-LYNon-valvular Atrial Fibrillation18,113Stroke or Systemic Embolism (110 mg BID)1.53%/year1.69%/year0.91 (0.74-1.11)<0.001 (non-inferiority)
Stroke or Systemic Embolism (150 mg BID)1.11%/year1.69%/year0.66 (0.53-0.82)<0.001 (superiority)[1]
Hirudin (Lepirudin) OASIS-2Unstable Angina/NSTEMI10,141Cardiovascular Death or New MI at 7 days3.64.20.84 (0.69-1.02)0.077[2]
Bivalirudin -STEMI undergoing primary PCI15,254All-cause mortality at 30 days2.52.9aOR 0.78 (0.62-0.99)-[3]
Desirudin PREVENT-HITHeparin-Induced Thrombocytopenia16New Thrombosis01 (Argatroban)Not ReportedNot Reported[4]

VKA: Vitamin K Antagonist; BID: Twice Daily; MI: Myocardial Infarction; NSTEMI: Non-ST-Elevation Myocardial Infarction; STEMI: ST-Elevation Myocardial Infarction; PCI: Percutaneous Coronary Intervention; aOR: adjusted Odds Ratio.

Table 2: Safety Data (Bleeding Events) of Direct Thrombin Inhibitors
DrugTrialNMajor Bleeding (%)Minor Bleeding (%)Comparator (Warfarin/VKA) Major Bleeding (%)Relative Risk/Hazard Ratio (95% CI) for Major Bleedingp-value for Major Bleeding
This compound (AZD0837) 150 mg od NCT00684307~1905.3 (Total Bleeding)-14.5 (Total Bleeding)Not ReportedNot Reported
This compound (AZD0837) 300 mg od NCT00684307~1907.9 (Total Bleeding)-14.5 (Total Bleeding)Not ReportedNot Reported
This compound (AZD0837) 450 mg od NCT00684307~19014.7 (Total Bleeding)-14.5 (Total Bleeding)Not ReportedNot Reported
This compound (AZD0837) 200 mg bid NCT00684307~19012.6 (Total Bleeding)-14.5 (Total Bleeding)Not ReportedNot Reported
Dabigatran 110 mg BID RE-LY6,0152.71%/year-3.36%/year0.80 (0.69-0.93)0.003[1]
Dabigatran 150 mg BID RE-LY6,0763.11%/year-3.36%/year0.93 (0.81-1.07)0.31[1]
Hirudin (Lepirudin) OASIS-25,0831.2-0.7-0.01[2]
Bivalirudin -15,254---aOR 0.53 (0.44-0.64)-[3]
Desirudin PREVENT-HIT8012 (Argatroban)Not ReportedNot Reported[4]

od: once daily; bid: twice daily.

Experimental Protocols

This compound (AZD0837) - NCT00684307
  • Study Design: A Phase II, randomized, dose-guiding study.

  • Patient Population: 955 patients with non-valvular atrial fibrillation and at least one additional risk factor for stroke.

  • Randomization and Treatment: Patients were randomized to receive one of four doses of this compound (150 mg, 300 mg, or 450 mg once daily, or 200 mg twice daily) or a Vitamin K antagonist (VKA) with a target INR of 2-3.

  • Duration: The treatment duration was 3 to 9 months.

  • Primary Outcome: The primary endpoints were safety and tolerability, assessed by the incidence of bleeding events and other adverse events.

  • Secondary Outcomes: Pharmacokinetics and pharmacodynamics of the different this compound doses.

Dabigatran - RE-LY Trial
  • Study Design: A multicenter, randomized, open-label trial with blinded endpoint evaluation (PROBE design).[5]

  • Patient Population: 18,113 patients with non-valvular atrial fibrillation and at least one risk factor for stroke.[1]

  • Randomization and Treatment: Patients were randomized to receive blinded doses of dabigatran (110 mg or 150 mg twice daily) or unblinded warfarin with a target INR of 2.0-3.0.[5]

  • Duration: The median follow-up was 2.0 years.[1]

  • Primary Efficacy Outcome: The primary outcome was the incidence of stroke or systemic embolism.[1]

  • Primary Safety Outcome: The primary safety outcome was the incidence of major bleeding.[1]

Visualizations

Coagulation Cascade and the Role of Direct Thrombin Inhibitors

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin (Factor IIa) is a critical enzyme in the common pathway, responsible for converting fibrinogen to fibrin, which forms the structural basis of the clot. Direct thrombin inhibitors, such as this compound, exert their anticoagulant effect by directly binding to and inhibiting the active site of thrombin, thereby preventing fibrin formation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Contact Activation Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X Prothrombin (II) Prothrombin (II) Factor X->Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Fibrin Fibrin Fibrinogen (I)->Fibrin Direct Thrombin Inhibitors Direct Thrombin Inhibitors Direct Thrombin Inhibitors->Thrombin (IIa) Inhibition

Caption: The Coagulation Cascade and the inhibitory action of Direct Thrombin Inhibitors on Thrombin (Factor IIa).

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing a new drug, such as this compound, with a standard-of-care comparator.

Clinical_Trial_Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A\n(this compound) Treatment Arm A (this compound) Treatment Arm B\n(Comparator) Treatment Arm B (Comparator) Follow-up Visits Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Data Collection\n(Efficacy & Safety) Data Collection (Efficacy & Safety) Statistical Analysis Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion Treatment Arm A->Follow-up Visits Treatment Arm B->Follow-up Visits Data Collection->Statistical Analysis

Caption: A generalized workflow for a randomized controlled clinical trial comparing two treatment arms.

References

Safety Operating Guide

Proper Disposal of (2R)-Atecegatran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-Atecegatran, a research compound, requires careful and compliant disposal to ensure laboratory safety and environmental protection. While specific regulatory data for this compound is not publicly available, a systematic approach based on established guidelines for pharmaceutical research waste will ensure responsible management.

Pre-Disposal Hazard Assessment

Before beginning any disposal protocol, a thorough hazard assessment is crucial. In the absence of a specific SDS for this compound, researchers should:

  • Review Available Data: Examine all accessible information regarding this compound, including its chemical structure, physical properties, and any known toxicological data.

  • Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal and can provide institution-specific protocols.

  • Evaluate for Hazardous Characteristics: Based on available information and professional judgment, assess if this compound exhibits any characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA), such as ignitability, corrosivity, reactivity, or toxicity.

Step-by-Step Disposal Protocol

Assuming this compound is classified as a non-hazardous solid waste based on your hazard assessment and EHS consultation, the following disposal protocol is recommended.

Step 1: Segregation

Properly segregate this compound waste from other waste streams at the point of generation. This includes:

  • Unused or expired pure compound.

  • Contaminated lab supplies (e.g., weigh boats, pipette tips, gloves).

  • Empty stock containers.

Step 2: Containerization
  • Solid Waste: Use a designated, leak-proof, and sealable container for the collection of solid this compound waste. The container must be compatible with the chemical.

  • Contaminated Debris: Place contaminated items in a separate, clearly labeled, sealed bag or container.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing and air-drying, deface the original label, and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.

Step 3: Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Non-Hazardous Waste" (or "Hazardous Waste" if determined by EHS).

  • The full chemical name: "this compound".

  • The date of accumulation (the date the first piece of waste was placed in the container).

  • The name of the principal investigator and the laboratory location.

Step 4: Waste Accumulation and Storage

Store the waste container in a designated, secure area within the laboratory. Ensure the storage area is away from general laboratory traffic and incompatible materials. Keep the container sealed when not in use.

Step 5: Arranging for Disposal

Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months), arrange for its disposal through your institution's EHS department. EHS will coordinate with a licensed hazardous waste vendor for pickup and proper disposal.

Quantitative Disposal Data

The following table summarizes the type of quantitative data that is essential for proper chemical disposal. For this compound, this information should be determined in consultation with your institution's EHS department.

Data PointValueSource
EPA Hazardous Waste Code To be determined by EHSInstitutional EHS Assessment
RCRA Characteristics To be determined by EHSInstitutional EHS Assessment
Reportable Quantity (RQ) Not AvailableConsult EHS
Container Type Leak-proof, sealable, chemically compatibleGeneral Laboratory Best Practices
Maximum Accumulation Time Consult Institutional Policy (typically 6 months)Institutional EHS Guidelines

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of a research chemical like this compound.

start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check consult_ehs Consult Institutional Environmental Health & Safety (EHS) sds_check->consult_ehs No hazard_assessment Perform Hazard Assessment with EHS Guidance sds_check->hazard_assessment Yes consult_ehs->hazard_assessment is_hazardous Is the waste hazardous? hazard_assessment->is_hazardous non_hazardous_protocol Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_protocol No hazardous_protocol Follow Hazardous Waste Protocol is_hazardous->hazardous_protocol Yes segregate Segregate Waste at Point of Generation non_hazardous_protocol->segregate hazardous_protocol->segregate containerize Select & Use Appropriate, Labeled Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Request Disposal Pickup via EHS store->request_pickup disposal Disposal by Licensed Vendor request_pickup->disposal

Personal protective equipment for handling (2R)-Atecegatran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2R)-Atecegatran, a potent thrombin inhibitor intended for research use only.[1] Due to the limited availability of specific safety data for this compound, this document outlines a conservative approach based on guidelines for handling hazardous and potent pharmaceutical compounds.

Hazard Identification and Precautionary Measures

As a thrombin inhibitor, this compound is designed to be biologically active and may pose health risks if not handled properly. Potential routes of exposure include inhalation, skin contact, and ingestion.[2] It is crucial to handle this compound within a designated controlled area, such as a laboratory fume hood or a Class II Biosafety Cabinet, to minimize exposure.[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory task should be performed to ensure the appropriate level of PPE is used. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect eyes from splashes of the compound or solvents.
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile). The outer glove should be worn over the gown cuff. Gloves should be changed immediately if contaminated or damaged.To prevent skin contact. Double-gloving provides an additional layer of protection.[3][4]
Body Protection A disposable, back-closing protective gown made of a low-permeability fabric.To protect skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a containment system or when there is a risk of aerosolization.[2][4]To prevent inhalation of the powdered compound.
Foot Protection Closed-toe shoes and shoe covers.To protect feet from spills and prevent the tracking of contaminants outside the work area.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling this compound, such as a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all required equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • Put on shoe covers, inner gloves, a gown, and a respirator (if required).

    • Put on safety goggles and a face shield (if required).

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.

  • Handling this compound:

    • Perform all manipulations of the solid compound within a fume hood to avoid dust generation.

    • Carefully weigh the required amount of the compound.

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, gown, shoe covers, inner gloves. Goggles and respirator should be removed last after leaving the immediate work area.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of all hazardous waste according to institutional, local, and national regulations.

PPE_Workflow_for_Atecegatran Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit handle_compound Handle this compound in Containment spill_kit->handle_compound In case of spill don_ppe Don PPE (Double Gloves, Gown, EyePro) don_ppe->handle_compound decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate dispose_waste Dispose of Hazardous Waste (per regulations) handle_compound->dispose_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

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